molecular formula NdOW B14076649 Neodymium tungsten oxide CAS No. 39361-84-7

Neodymium tungsten oxide

Cat. No.: B14076649
CAS No.: 39361-84-7
M. Wt: 344.08 g/mol
InChI Key: LMLOLRQHFCYMFP-UHFFFAOYSA-N
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Description

Neodymium tungsten oxide is an inorganic compound with significant research value in developing advanced functional materials. Its utility stems from the synergistic properties of neodymium and tungsten oxides. Neodymium oxide (Nd₂O₃) is known for its excellent electrocatalytic properties, including a large electrochemically active surface area and high porosity . Tungsten oxides (WOₓ) are recognized for their diverse stoichiometries, strong photoabsorption, good electrical conductivity, and catalytic activity . Research indicates that composites involving neodymium and tungsten oxides act as highly efficient electrocatalysts. For instance, a voltammetric platform constructed from tungsten-doped neodymium oxide and multi-walled carbon nanotubes has demonstrated excellent electrocatalytic activity for sensing pharmaceutical compounds, showing a wide linear working range and a very low detection limit . Furthermore, neodymium oxide-based composites are being explored for energy storage applications, such as supercapacitors, where they contribute to enhanced specific capacitance . Separately, neodymium-doped tungsten materials are also utilized in high-performance applications like electrodes for HID lamps, leveraging low work function and high electron emission properties . This compound is provided For Research Use Only and is intended for laboratory research applications in electrocatalysis, sensor development, and new material synthesis.

Properties

CAS No.

39361-84-7

Molecular Formula

NdOW

Molecular Weight

344.08 g/mol

IUPAC Name

neodymium;oxotungsten

InChI

InChI=1S/Nd.O.W

InChI Key

LMLOLRQHFCYMFP-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Nd]

Origin of Product

United States

Synthetic Methodologies and Growth Processes of Neodymium Tungsten Oxide

Solid-State Reaction Techniques for the Nd-W-O System

Solid-state reactions are a cornerstone of inorganic materials synthesis, relying on the direct reaction between solid precursors at elevated temperatures. rsc.org This method is widely used for producing a range of ceramic and oxide materials. rsc.org

High-Temperature Solid-State Synthesis Approaches

High-temperature solid-state synthesis is a conventional and extensively utilized method for preparing polycrystalline materials, including complex oxides. rsc.org This technique involves mixing powdered reactants and heating them at high temperatures to facilitate atomic diffusion and the formation of the desired product. rsc.org The reaction rate is dependent on factors such as the intimacy of mixing and the diffusion rates of the constituent atoms. rsc.org

For instance, novel dielectric ceramics with the general formula 3CaO–RE2O3–2WO3 (where RE = La, Nd, Sm) have been fabricated using the solid-state reaction method. researchgate.net In the case of Ca3Nd2W2O12 (CNW), the synthesis involves mixing stoichiometric amounts of precursor oxides and calcining them at high temperatures. researchgate.net This process leads to the formation of a rhombohedral crystal structure. researchgate.net The self-propagating high-temperature synthesis (SHS) method, a variation of solid-state reaction, has also been employed to produce tungsten alloys from oxide precursors, highlighting the versatility of high-temperature approaches. researchgate.net

Table 1: Parameters in High-Temperature Solid-State Synthesis of Neodymium-Containing Tungstates
CompoundPrecursorsSintering Temperature (°C)Resulting Phase/Structure
Ca3Nd2W2O12 (CNW)CaO, Nd2O3, WO3Not specifiedRhombohedral

Mechanochemical Activation Methods

Mechanochemical activation is an environmentally friendly technique that utilizes mechanical energy, typically through high-energy milling, to induce chemical reactions and structural changes in solids. mdpi.com This method can lower the required calcination temperatures for subsequent solid-state reactions by increasing the reactivity of the precursors through particle size reduction, increased homogeneity, and the creation of defects. mdpi.comresearchgate.net

In the synthesis of LaBWO6, a stoichiometric mixture of La2O3, B2O3, and WO3 was subjected to intense mechanical treatment in a planetary ball mill. uctm.edu This process resulted in the amorphization of the material after 20 hours of milling at 500 rpm. uctm.edu Subsequent heat treatment of the mechanochemically obtained amorphous phase led to the crystallization of the single LaBWO6 phase. uctm.edu Similarly, mechanochemical activation has been used to synthesize nanostructured green pigments of ZnO and Co (CoxZn1-xO), demonstrating its effectiveness in producing oxide materials. researchgate.net The process involves milling the raw materials before calcination, which can effectively reduce the required reaction temperature. researchgate.net

Table 2: Mechanochemical Synthesis Parameters
Target MaterialPrecursorsMilling ConditionsPost-Milling TreatmentOutcome
LaBWO6La2O3, B2O3, WO3Planetary ball mill, 500 rpm, 20 hHeat treatment at 690°CCrystalline LaBWO6
CoxZn1-xO pigmentsZnO, Co precursorsNot specifiedCalcinationReduced calcination temperature

Solution-Based Approaches for Neodymium Tungsten Oxide Nanostructures

Solution-based methods offer excellent control over the size, shape, and crystallinity of nanoparticles by manipulating reaction parameters in a liquid medium. These techniques are particularly advantageous for the synthesis of nanostructured materials.

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or organic solvents, respectively, at elevated temperatures and pressures within a sealed vessel called an autoclave. samipubco.com These techniques are widely used for synthesizing a variety of nanostructures with controlled morphologies. samipubco.com

For the synthesis of tungsten oxide nanostructures, hydrothermal methods have been employed to produce nanoplates and other morphologies. core.ac.ukmagtech.com.cn For example, WO3 nanoplates with lateral dimensions of about 100 nm and a thickness of less than 10 nm were synthesized via a hydrothermal treatment of tungstic acid at 180°C for 48 hours. core.ac.uk The choice of solvent and tungsten precursor can significantly influence the final product. In solvothermal synthesis, tungsten hexachloride dissolved in ethanol (B145695) and water, when treated at 200°C for 10 hours, yielded W18O49 and WO3 nanoparticles. nih.gov The concentration of the precursor was found to be a critical factor in determining the morphology of the resulting nanoparticles. nih.gov

While direct synthesis of this compound via these methods is not extensively detailed in the provided results, the synthesis of neodymium oxide (Nd2O3) nanoparticles through a hydrothermal process has been demonstrated. sci-hub.sesci-hub.se In one instance, a solution of neodymium nitrate (B79036) hexahydrate and urea (B33335) was heated in an autoclave at 160°C for 24 hours to produce Nd(OH)CO3 precipitates, which were then calcined to obtain Nd2O3 nanoparticles. sci-hub.se

Table 3: Hydrothermal/Solvothermal Synthesis of Related Oxides
MaterialPrecursorsSolventTemperature (°C)Time (h)Resulting Morphology
WO3Tungstic acidWater18048Nanoplates
W18O49/WO3Tungsten hexachlorideEthanol/Water20010Nanoparticles
Nd2O3Neodymium nitrate hexahydrate, UreaWater16024Nanoparticles (after calcination)

Sol-Gel Processing Strategies

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. mdpi.com The process involves the conversion of a precursor solution (sol) into a solid gel network, which is then dried and calcined to obtain the final oxide material. mdpi.com This method allows for excellent control over the product's purity, homogeneity, and surface area. samipubco.commdpi.com

For the synthesis of tungsten oxide, the sol-gel process typically involves the hydrolysis and condensation of tungsten precursors like sodium tungstate (B81510) or tungsten hexachloride. samipubco.comresearchgate.net For example, WO3 thin films have been deposited on glass substrates by preparing a sol from sodium tungstate and ammonium (B1175870) oxalate (B1200264) in water, followed by acidification with HCl. mdpi.com The resulting gel is then aged, dried, and annealed at temperatures around 500°C to form crystalline monoclinic WO3. mdpi.com The mixing sequence and aging duration have been shown to significantly affect the morphology of the resulting tungsten oxide platelets. researchgate.net

In the context of neodymium-doped materials, the sol-gel technique has been successfully employed to synthesize Nd-doped CoFe2O4. bohrium.com While this is not this compound, it demonstrates the applicability of the sol-gel method for incorporating neodymium into a metal oxide lattice. The process involved using metal nitrates as precursors to form a gel, which was then treated to produce the doped ferrite (B1171679) nanoparticles. bohrium.com

Table 4: Sol-Gel Synthesis Parameters for Oxide Materials
MaterialPrecursorsKey Process StepsAnnealing Temperature (°C)Resulting Structure
WO3Sodium tungstate, Nitric acidAging of the gel for 30 daysNot specifiedPlatelets (1-1.θ ȝm)
WO3 Thin FilmSodium tungstate, Ammonium oxalate, HClDeposition on glass, drying, annealing500Monoclinic WO3
Nd-doped CoFe2O4Metal nitratesGel formation and heat treatmentNot specifiedNanoparticles

Co-precipitation Techniques for Nd-W-O Precursors

Co-precipitation is a simple and cost-effective method for synthesizing multicomponent oxide powders with good chemical homogeneity. nih.gov The technique involves the simultaneous precipitation of multiple cations from a solution by adding a precipitating agent. mdpi.com The resulting precipitate, a mixture of hydroxides, carbonates, or oxalates, is then filtered, washed, dried, and calcined to form the desired oxide. mdpi.commdpi.com

This method has been used to prepare precursors for various complex oxides. For example, in the synthesis of doped cerium oxide, stoichiometric amounts of metal nitrates were dissolved in water and then added to an oxalic acid solution to precipitate the metal oxalates. mdpi.com The precipitate was then dried and calcined to obtain the final doped oxide. mdpi.com Similarly, neodymium-doped barium tungstate nanostructures were synthesized via a simple co-precipitation method, demonstrating the feasibility of incorporating neodymium into a tungstate structure using this technique. nih.gov The process involves the reaction of Ba²⁺ and WO₄²⁻ ions in the presence of a neodymium salt. nih.gov

A process for producing a bismuth and tungsten-containing multielement oxide involves the co-precipitation of a mixed oxide Bi1WbOx from an aqueous environment at a pH in the range of 1.5 to 3. google.com This highlights the importance of pH control in co-precipitation reactions to obtain the desired stoichiometry and phase.

Table 5: Co-precipitation Synthesis of Related Materials
MaterialPrecursorsPrecipitating AgentKey Process StepsResulting Material
Nd-doped BaWO4Barium salt, Tungstate salt, Neodymium saltNot specifiedCo-precipitation from solutionNanospindles
Doped Cerium OxideCerium nitrate, dopant nitratesOxalic acidPrecipitation, drying, calcination at 900°CDoped CeO2
Bi1WbOxBismuth source, Tungsten sourcepH adjustment (1.5-3)Co-precipitation from aqueous solutionMixed oxide precipitate

Template-Assisted Synthesis Routes

Template-assisted synthesis is a versatile bottom-up approach for fabricating materials with controlled morphology and physicochemical properties. rsc.org This method utilizes a pre-existing template, which can be either a "hard" inorganic material or a "soft" organic-based substance, to direct the formation of the desired nanostructure. rsc.org The process typically involves the synthesis of the nanomaterial using the template, followed by the template's removal if necessary. nih.gov

Soft-template methods, employing surfactants, block copolymers, or flexible organic molecules, are particularly adept at producing highly crystalline mesoporous transition metal oxides. rsc.org For instance, the combination of a template-assisted sol-gel method with ultrasonic spray deposition has been effectively used to create mesoporous tungsten trioxide (WO₃) films. acs.org In a related context, CTAB (cetyl-trimethyl-ammonium bromide) has been used as a surfactant in the hydrothermal synthesis of tungsten oxide microflowers. rsc.org

For this compound, this approach would involve the self-assembly of neodymium and tungstate precursors around a template structure. The choice of template dictates the final architecture, enabling the creation of nanoparticles, nanorods, or porous networks. After the material's formation, the template is typically removed through calcination or solvent extraction, leaving behind a nanostructured this compound material with a high surface area.

Template TypeExample Template MaterialGeneral MechanismPotential this compound MorphologySource
Hard TemplateMesoporous Silica (B1680970)Infiltration of precursors into the pores of a solid template, followed by template removal.Ordered mesoporous structures, nanowires. rsc.org
Soft TemplateSurfactants (e.g., CTAB), Block CopolymersSelf-assembly of organic molecules into micelles or liquid crystals, around which inorganic precursors organize.Nanoparticles, nanorods, microflowers, mesoporous films. rsc.orgacs.org
Colloidal TemplatePolymer nanospheresUse of colloidal crystals as a scaffold to create ordered macroporous structures.Inverse opal structures. rsc.org

Vapor Phase Deposition and Thin Film Growth

Vapor phase deposition techniques are crucial for producing high-quality thin films of materials like this compound, where control over thickness, composition, and crystallinity is paramount. rsc.orgmdpi.com These methods can be broadly categorized into Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD).

Chemical Vapor Deposition (CVD) Techniques

CVD involves the decomposition of volatile chemical precursors on a heated substrate to form a solid thin film. rsc.orgumich.edu The process is governed by parameters such as substrate temperature, reactor pressure, and precursor chemistry. rsc.org For tungsten oxide films, a variety of precursors have been used, including tungsten hexacarbonyl (W(CO)₆) and tungsten hexafluoride (WF₆). umich.edu

The fabrication of this compound thin films via CVD would necessitate the use of suitable volatile precursors for both neodymium and tungsten. The deposition can be performed by co-injecting the precursors into the reaction chamber, where they decompose and react on the substrate surface. Localized CVD, where heating is provided by a microheater on the sensor platform itself, has been demonstrated for tungsten oxide nanostructures and presents a viable method for integrating this compound into sensor devices. mdpi.com The properties of the resulting film, such as microstructure and crystallinity, can be finely tuned by adjusting the deposition conditions. mdpi.com

Physical Vapor Deposition (PVD) Methods

PVD encompasses a set of techniques where a material is vaporized from a solid or liquid source and transported through a vacuum or low-pressure environment to a substrate, where it condenses as a thin film. tdx.cat Common PVD methods include sputtering and evaporation. mdpi.com These techniques offer precise control over film thickness, composition, and morphology. mdpi.com

Sputtering: In this process, a target made of the desired material (or its constituent elements) is bombarded with energetic ions from a plasma, dislodging atoms that then deposit onto the substrate. For this compound films, one could use a composite target of the compound or co-sputter from separate neodymium and tungsten targets.

Evaporation: This method involves heating the source material in a vacuum until it vaporizes, with the vapor subsequently condensing on the substrate. ucl.ac.uk Tungsten oxide has been deposited by evaporation from a heated boat or via an electron beam. ucl.ac.uk A similar approach could be adapted for this compound.

PVD methods are widely used to prepare tungsten oxide thin films for applications such as gas sensors and electrochromic devices, and the same principles apply to the deposition of neodymium-doped or composite this compound films. ucl.ac.uknipne.ro

Deposition TechniqueGeneral PrincipleCommon Precursors/Targets for (Neodymium) Tungsten OxideKey Process ParametersSource
Chemical Vapor Deposition (CVD)Decomposition of volatile chemical precursors on a heated substrate.Tungsten hexacarbonyl (W(CO)₆), Tungsten hexafluoride (WF₆), volatile Neodymium-organic compounds.Substrate temperature, reactor pressure, precursor flow rate. umich.edumdpi.com
Physical Vapor Deposition (PVD) - SputteringEjection of atoms from a target by ion bombardment.Composite Nd-W-O target or separate Nd and W targets.Gas pressure (e.g., Argon), power, substrate temperature. mdpi.com
Physical Vapor Deposition (PVD) - EvaporationVaporization of source material via heating in a vacuum.This compound powder, separate Nd and WO₃ sources.Source temperature, vacuum level, substrate temperature. ucl.ac.uk

Advanced and Novel Synthesis Strategies

Beyond conventional methods, advanced strategies are being developed to synthesize this compound with enhanced control over crystallinity, particle size, and reaction efficiency.

Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes microwave energy to rapidly and uniformly heat reactants, often in a solution. This technique can significantly shorten reaction times and improve product uniformity and crystallinity compared to conventional heating. acs.org Microwave-hydrothermal processing has been successfully employed to create crystalline, single-phase transition metal tungstates under environmentally friendly conditions. scientific.net

For rare earth oxides, a rapid microwave irradiation (MWI) method has been developed for producing uniform, single-crystalline nanorods and nanoplates of compounds like neodymium oxide (Nd₂O₃). acs.org Similarly, microwave-assisted solution combustion, using fuels like citric acid or glycine, is an effective method for producing tungsten oxide nanoparticles. acerp.iracerp.ir By combining neodymium and tungsten precursors in a suitable solvent, microwave-assisted synthesis can be used to produce this compound nanoparticles efficiently, offering excellent control over morphology and size. acs.orgacerp.ir

Flux Growth Methods

The flux growth method is a high-temperature solution growth technique ideal for synthesizing large, high-quality single crystals of complex oxides that may melt incongruently or at very high temperatures. arxiv.orgrsc.org The process involves dissolving the reactant components in a low-melting-point solvent, or "flux," and then slowly cooling the solution to induce crystallization. rsc.org

This method has been successfully used to synthesize single crystals of a neodymium tungsten oxychloride, Nd₈.₃₃W₆O₃₀Cl. nsf.gov In this specific synthesis, neodymium(III) oxide (Nd₂O₃) and tungsten(VI) oxide (WO₃) were used as reactants. The flux consisted of a eutectic mixture of sodium chloride (NaCl) and cesium chloride (CsCl). The reactants and flux were sealed in a fused silica tube under vacuum, heated to 1000 °C, held for 24 hours, and then slowly cooled to 450 °C to allow for crystal growth. nsf.gov This technique is particularly valuable for exploring new crystalline phases and determining their complex structures. rsc.orgnsf.gov

Research Findings for Flux Growth of Nd₈.₃₃W₆O₃₀Cl
ParameterDetailsSource
ReactantsNeodymium(III) Oxide (Nd₂O₃), Tungsten(VI) Oxide (WO₃) nsf.gov
Flux CompositionEutectic mixture of Sodium Chloride (NaCl) and Cesium Chloride (CsCl) nsf.gov
Reaction VesselFused silica tube, sealed under vacuum nsf.gov
Temperature ProfileHeated to 1000 °C, held for 24 hours, cooled to 450 °C at 6 °C/hour nsf.gov
ProductSingle crystals of Nd₈.₃₃W₆O₃₀Cl nsf.gov
Crystal StructureTetragonal, space group P42/nmc nsf.gov

Combustion Synthesis

Combustion synthesis, particularly solution combustion synthesis (SCS), is a versatile, cost-effective, and rapid method for producing a wide range of nanomaterials, including complex oxides. rsc.orgresearchgate.netbohrium.com This technique leverages a self-sustaining, exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound like urea, glycine, or citric acid) in an aqueous solution. rsc.orgacs.org The process is highly energy-efficient as the primary heat source is the chemical reaction itself. rsc.org

For the synthesis of this compound, the process would involve dissolving stoichiometric amounts of a neodymium salt (e.g., neodymium nitrate, Nd(NO₃)₃), a tungsten precursor (e.g., ammonium tungstate or tungstic acid), and a fuel in deionized water. researchgate.netmdpi.com This solution is then heated, typically on a hot plate or in a furnace at temperatures between 300-500 °C. acs.org As the water evaporates, a viscous gel forms, which then ignites. acs.org The combustion proceeds as a rapid, self-propagating wave, yielding a voluminous, porous, and often crystalline powder product in a single step. rsc.orgacs.org

The characteristics of the final this compound product are significantly influenced by several process parameters. rsc.org The choice of fuel is critical; different fuels like glycine, urea, and citric acid have different reaction energies and decomposition pathways, which affects the morphology, particle size, and crystallinity of the synthesized nanoparticles. mdpi.comresearchgate.net For instance, the use of different fuels in the synthesis of tungsten oxide (WO₃) resulted in products ranging from amorphous, quasi-spherical nanoparticles to crystalline, rock-like particles. mdpi.com The fuel-to-oxidizer ratio also plays a crucial role in determining the combustion temperature and the properties of the resulting material. researchgate.net

Table 1: Key Parameters in Combustion Synthesis of Metal Tungstates

ParameterInfluence on ProductResearch Findings
Fuel Type Affects morphology, crystallinity, and particle size. mdpi.comGlycine, citric acid, and urea produce different reaction energies and by-products, leading to varied WO₃ nanostructures. mdpi.comresearchgate.net
Heat Source Determines the final crystal phase. mdpi.comCombustion on a hot plate can result in amorphous structures, while using a muffle furnace can produce crystalline phases due to more uniform heating. mdpi.com
Tungsten Precursor Influences photocatalytic activity. researchgate.netIn the synthesis of binary metal tungstates, sodium-based tungsten precursors led to higher photodegradation efficiency compared to ammonium-based precursors. researchgate.net
Fuel/Oxidizer Ratio Modifies specific surface area and oxygen vacancies. researchgate.netIncreasing the fuel-to-oxidant ratio generally decreases the specific surface area of the combusted nanoparticles. researchgate.net

Ultrasonic Spray Deposition

Ultrasonic spray deposition (USD), a subset of spray pyrolysis, is an effective technique for fabricating uniform thin films of metal oxides over large areas. researchgate.netmdpi.commetu.edu.tr The method is cost-effective and does not require a high-vacuum environment. metu.edu.tr The process involves atomizing a precursor solution into fine droplets using an ultrasonic transducer. These aerosolized droplets are then transported by a carrier gas onto a heated substrate, where they undergo solvent evaporation and precursor decomposition (pyrolysis) to form a thin film. researchgate.netmdpi.com

To fabricate this compound films, a precursor solution would be prepared by dissolving a neodymium salt (e.g., neodymium nitrate) and a tungsten precursor (e.g., ammonium metatungstate or tungsten hexachloride) in a suitable solvent. mdpi.comworldscientific.com Research on Cr-doped WO₃ films used a similar approach, where precursor solutions were sprayed onto glass substrates heated to 400 °C. acs.org The substrate temperature is a critical parameter that controls the crystallinity and phase of the resulting film. worldscientific.com For instance, studies on spraying ammonium paratungstate showed that nanocrystalline phases formed at lower temperatures (300-400°C), while different nonstoichiometric phases appeared at higher temperatures (500-550°C). worldscientific.com

The properties of the deposited films, such as thickness, morphology, and optical characteristics, can be precisely controlled by adjusting various parameters. mdpi.commetu.edu.tr These include the concentration of the precursor solution, the substrate temperature, the spray rate, and the type of solvent used. researchgate.networldscientific.com In a study on Nd-Nb co-doped tin oxide/tungsten oxide structures, preconditioning of the precursor suspension via ultrasonication was a key step to ensure uniform coating. nih.govacs.org The use of additives, such as polymers like polyethylene (B3416737) glycol (PEG), can also influence the morphology, leading to smoother and more stable films. mdpi.com

Table 2: Process Parameters for Ultrasonic Spray Deposition of Doped/Binary Tungsten Oxide Films

ParameterTypical Range/ValueEffect on Film Properties
Substrate Temperature 300 - 550 °C worldscientific.comControls the crystalline phase, grain size, and stoichiometry of the film. worldscientific.com
Precursor Solution 0.05 M Ammonium Paratungstate worldscientific.comThe choice of tungsten salt (e.g., ammonium tungstate, WCl₆) and dopant salt (e.g., Nd(NO₃)₃) determines the final composition. worldscientific.comnih.gov
Carrier Gas Pressure 25 PSI worldscientific.comAffects droplet size and deposition rate.
Additives Polyethylene Glycol (PEG) mdpi.comCan act as a structure-directing agent to improve film smoothness and stability. mdpi.com
Post-Deposition Annealing VariesCan be used to improve crystallinity and control the final phase of the oxide.

Spark Ablation Techniques for Film Fabrication

Spark ablation is a gas-phase synthesis method that generates nanoparticles from conductive materials. tudelft.nlrsc.org The technique involves creating a high-frequency spark discharge between two electrodes in a controlled gas atmosphere. rsc.orgvsparticle.com The intense energy of the spark erodes the electrode material, creating a plasma of vaporized atoms that subsequently cool and condense to form nanoparticles. vsparticle.com These nanoparticles are then carried by the gas flow and can be deposited onto a substrate to form a nanoparticulate thin film. tudelft.nl

For the fabrication of this compound, this technique could be implemented by using electrodes of different materials, specifically tungsten and neodymium. vsparticle.com Oscillatory sparks between these dissimilar electrodes would lead to the formation of internally mixed, alloyed nanoparticles. vsparticle.com Alternatively, two separate spark generators, one with tungsten electrodes and one with neodymium electrodes, could be used in series, with the resulting aerosols mixed before deposition. vsparticle.com The purity of the resulting nanoparticles is high, as it is primarily determined by the purity of the electrodes and the carrier gas. jst.go.jp

A key advantage of spark ablation is the ability to produce nanoparticles with sizes ranging from a few atoms to several nanometers. vsparticle.com In a study on pure tungsten oxide (WOx), spark ablation produced amorphous primary particles of 10-15 nm. tudelft.nl Post-deposition annealing is often required to induce crystallinity. tudelft.nl For the WOx films, annealing at 500 °C in air resulted in crystallization and particle growth to 30-50 nm. tudelft.nl The composition of the nanoparticles can be tuned by adjusting the electrical parameters of the spark and the composition of the electrodes. vsparticle.com

Table 3: Research Findings on Spark Ablation of Tungsten Oxide

FeatureAs-Deposited FilmAnnealed Film (500 °C in air)
Primary Particle Size 10 - 15 nm tudelft.nl30 - 50 nm tudelft.nl
Crystallinity Amorphous tudelft.nlCrystalline tudelft.nl
Morphology Nanoparticulate thin film tudelft.nlSintered nanoparticulate film tudelft.nl
Application Demonstrated -NO₂ Gas Sensing tudelft.nl

Anodization Processes for Nanocolloid Formation

Anodization is an electrochemical process used to grow a controlled oxide layer on the surface of a metal. matec-conferences.orgzhongbocarbide.com For tungsten, anodization can produce various nanostructures, including porous layers and nanoplates, depending on the process conditions. matec-conferences.orgmdpi.com To form a nanocolloid of this compound, one could hypothesize a process where a tungsten metal foil is anodized in an electrolyte containing a dissolved neodymium salt.

The process involves using the tungsten foil as the anode (positive electrode) and an inert material like platinum as the cathode in an electrochemical cell. mdpi.com The composition of the electrolyte is crucial. mdpi.com Anodization of tungsten is often performed in electrolytes containing fluoride (B91410) ions or acids, which promote the localized dissolution of the initially formed oxide layer, leading to the formation of porous or nanostructured morphologies. mdpi.com For example, using an aqueous electrolyte of 1.5 M methanesulfonic acid has been shown to be effective. mdpi.com

By introducing a neodymium salt, such as neodymium nitrate or neodymium chloride, into the electrolyte, the growing tungsten oxide layer could incorporate neodymium ions. At a specific applied voltage (e.g., 20-50 V), tungsten oxidizes to form WO₃, while Nd³⁺ ions from the electrolyte could be integrated into the oxide lattice or precipitate as a neodymium tungstate compound. matec-conferences.orgmdpi.com The resulting nanostructured layer could then be detached from the foil, for instance through sonication, to form a stable colloidal suspension of this compound nanoparticles. The particle size and morphology would be tunable by controlling parameters such as the electrolyte composition and pH, anodizing voltage, temperature, and duration. matec-conferences.org For example, anodizing tungsten at 50 V for 60 minutes at room temperature has been shown to produce tungsten oxide nanocolloids with particle sizes of 40-60 nm. matec-conferences.org

Table 4: Parameters for Anodic Formation of Tungsten Oxide Nanostructures

ParameterTypical Value/ConditionInfluence on Nanostructure/Nanocolloid
Anode Material Tungsten Foil mdpi.comSource of tungsten for oxide formation.
Electrolyte 1.5 M Methanesulfonic Acid mdpi.comInfluences dissolution and pore formation. Addition of a Neodymium salt would be required for Nd-W-O formation.
Applied Voltage 20 - 50 V matec-conferences.orgmdpi.comAffects the field strength in the oxide, growth rate, and morphology.
Temperature Room Temperature - 50 °C matec-conferences.orgmdpi.comInfluences reaction kinetics and electrolyte properties.
Anodization Time 60 minutes - 4 hours matec-conferences.orgmdpi.comDetermines the thickness of the oxide layer.
Resulting Particle Size 40 - 60 nm (for pure WO₃) matec-conferences.orgDependent on all process parameters.

Structural Elucidation and Morphological Characterization of Neodymium Tungsten Oxide

Crystallographic Investigations and Phase Analysis

The precise arrangement of atoms within neodymium tungsten oxide compounds is determined using diffraction techniques. These methods provide detailed information about the crystal system, space group, and lattice parameters, which together define the material's fundamental structure.

X-ray Diffraction (XRD) Studies

X-ray diffraction is the primary tool for analyzing the crystallographic structure and phase purity of this compound compounds. Studies have identified several distinct phases, with the stoichiometry of the compound playing a critical role in the resulting structure.

One of the most commonly studied compounds is Neodymium(III) tungstate (B81510), with the chemical formula Nd₂(WO₄)₃. This compound is a member of the Eu₂(WO₄)₃ structure family and is considered a derivative of the scheelite (CaWO₄) structure. nih.govresearchgate.net Single-crystal X-ray diffraction studies have determined that α-Nd₂(WO₄)₃ crystallizes in a monoclinic system. nih.govwikipedia.org The structure is characterized as an ordered defect variant of a threefold scheelite supercell where one of the rare-earth cation sites is unoccupied. nih.govresearchgate.net The Nd³⁺ cations are coordinated by eight oxygen atoms, forming a distorted bi-capped trigonal prism. nih.govresearchgate.net

Another important phase is Nd₂WO₆. Research on thin films of this material, grown on strontium titanate (SrTiO₃) substrates via pulsed-laser deposition, has revealed the stabilization of a new, orthorhombic polymorph (α-Nd₂WO₆) due to strain engineering. acs.org High-resolution XRD and reciprocal space mapping were used to determine the crystal structure and its orientation relative to the substrate. acs.org

In addition to binary neodymium tungsten oxides, composite crystals have also been investigated. For instance, Nd³⁺-doped double molybdate/tungstate crystals with the general formula Nd:NaGd(MoₓW₁₋ₓO₄)₂ have been synthesized. acs.org XRD and Rietveld refinement analyses confirmed that these disordered crystals possess a tetragonal phase. acs.org

The following table summarizes the crystallographic data for various this compound compounds as determined by XRD.

Compound FormulaCrystal SystemSpace GroupLattice ParametersSource(s)
Nd₂(WO₄)₃MonoclinicC2/ca = 7.75 Å, b = 11.59 Å, c = 11.51 Å, β = 109.67° nih.govwikipedia.org
α-Nd₂WO₆ (thin film)OrthorhombicPm2₁na = 16.34 Å, b = 5.46 Å, c = 8.68 Å acs.org
Nd:NaGd(MoₓW₁₋ₓO₄)₂TetragonalI4₁/aNot specified acs.org

Neutron Diffraction Analysis

Neutron diffraction is a powerful technique for determining the atomic and/or magnetic structure of a material, offering complementary information to XRD, especially in locating lighter elements and probing magnetic ordering. wikipedia.org While neutron scattering has been employed to investigate the magnetic structure of neodymium metal and other complex neodymium-containing oxides, specific neutron diffraction studies focusing on the crystal structure of this compound compounds are not extensively reported in the surveyed literature. apexmagnets.comdtu.dkmdpi.com The technique's potential remains for future investigations into the precise oxygen positions or magnetic properties of these tungstates.

Electron Diffraction Techniques (e.g., HRTEM, SAED)

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED), performed within a Transmission Electron Microscope (TEM), provide crystallographic information from nanoscale regions of a material. researchgate.net This is particularly useful for analyzing thin films and nanomaterials.

In the study of the strain-stabilized α-Nd₂WO₆ thin films, electron microscopy studies were performed in conjunction with XRD. acs.org These investigations revealed the presence of (510)-oriented crystallites dispersed within the primary (001)-oriented Nd₂WO₆ matrix. acs.org These differently oriented grains were found mainly at the interface between the film and the substrate, highlighting the complex growth mechanism and microstructure of the film. acs.org While detailed SAED patterns for neodymium tungstates are not widely published, the use of TEM as a complementary structural tool is established.

Microscopic and Spectroscopic Morphological Analysis

The morphology—referring to the size, shape, and surface features of a material—is investigated using microscopy techniques. This is critical as the external form of the particles can significantly influence the material's properties.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is used to visualize the surface topography of materials at high magnification. For neodymium tungsten oxides, SEM studies have often focused on materials where neodymium is used as a dopant in other tungstate hosts.

In studies of neodymium-doped barium tungstate (Nd:BaWO₄) nanostructures, SEM analysis revealed distinct morphologies dependent on synthesis conditions and dopant concentration. acs.orgnih.gov The materials were found to form flower-like structures, which were composed of numerous aggregated nanospindles. acs.orgnih.govresearchgate.net The average particle size of these structures was influenced by the neodymium concentration, with 0.04 M Nd-doped BaWO₄ exhibiting an average particle size of 142.4 nm. nih.gov Higher concentrations of the dopant led to collapsed and more agglomerated flower-like structures. nih.gov Similarly, studies on other neodymium-doped nanomaterials, such as tin sulfide, have also shown that Nd doping can induce significant morphological changes, transforming crystalline structures into nanoflower arrangements. nanochemres.org

MaterialObserved MorphologyKey FeaturesSource(s)
Nd-doped BaWO₄Nanospindles, Flower-like structuresAggregates of nanospindles forming larger floral assemblies. Morphology is sensitive to Nd concentration. acs.orgnih.govresearchgate.net

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy provides high-resolution images of the internal structure of materials, allowing for detailed analysis of particle size, shape, and crystallinity at the nanoscale. nih.gov

For this compound, TEM has been a crucial tool for understanding the microstructural details of thin films. In the case of α-Nd₂WO₆ films grown on strontium titanate, TEM analysis corroborated XRD findings by directly imaging the material's cross-section. acs.org These studies confirmed the existence of (510)-oriented crystallites that were dispersed within the main (001)-oriented film matrix, providing a clearer picture of the film's texture and the presence of different crystalline domains, especially near the film/substrate interface. acs.org

Atomic Force Microscopy (AFM)

The operational principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals forces, electrostatic forces, and capillary forces cause the cantilever to deflect. A laser beam reflected from the back of the cantilever onto a photodiode detector measures this deflection, which is then used to construct a topographical map of the surface.

Studies on tungsten oxide (WO₃) films, a parent compound to this compound, demonstrate the utility of AFM in characterizing morphological changes based on synthesis conditions, such as substrate temperature. researchgate.net The morphology, and specifically the surface roughness, is a critical parameter as it can influence the material's properties, particularly for applications in sensors and catalysis where surface area and active sites are important. tsijournals.com For instance, research on WO₃ has shown that surface topography plays a major role in the movement of free electrons, which in turn affects the electrical properties of devices fabricated from the material. tsijournals.com By analyzing the AFM data, researchers can quantify parameters like the root mean square (RMS) roughness, providing a statistical measure of the surface's smoothness or irregularity. This information is crucial for controlling the quality and performance of this compound films and nanostructures.

Energy Dispersive X-ray Spectroscopy (EDS) Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. plymouth.ac.uk It is often integrated with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the interaction of a high-energy beam of electrons with the sample, which excites electrons in the atoms, causing them to be ejected from their shells. When an electron from a higher energy shell fills the resulting vacancy, an X-ray is emitted to balance the energy difference. plymouth.ac.uk The energy of this emitted X-ray is characteristic of the element from which it originated. myscope.training

EDS mapping provides a visual representation of the spatial distribution of elements across the sample's surface. By scanning the electron beam over a selected area, an EDS spectrum is generated at each pixel, and these are compiled into elemental maps. youtube.com This is particularly valuable for this compound, as it confirms the presence and uniform distribution of neodymium, tungsten, and oxygen within the synthesized material, ensuring compositional homogeneity and ruling out significant impurities.

In a study on a closely related compound, neodymium-doped barium tungstate, EDS analysis confirmed the presence of barium (Ba), tungsten (W), oxygen (O), and the dopant neodymium (Nd). The corresponding elemental maps visually demonstrated the uniform subsistence of these elements throughout the nanostructure. acs.org This method provides both qualitative and quantitative data; for example, the weight percentages of the constituent elements can be determined, offering a clear picture of the material's stoichiometry. acs.org

Below is an example of data that can be obtained from an EDS analysis of a neodymium-doped tungstate material.

ElementSymbolWeight %Atomic %
OxygenO12.948.3
NeodymiumNd16.56.8
TungstenW46.115.0
BariumBa24.610.7

Data adapted from a study on 0.04 M Nd-doped BaWO₄ nanostructures, illustrating the type of quantitative elemental analysis provided by EDS. acs.org

Local Structure and Chemical State Probing

X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of a specific element within a material. jetir.org It is element-selective and provides information on the oxidation state, coordination chemistry, and interatomic distances of the absorbing atom. XAS is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For this compound, XAS performed at the tungsten L₃-edge can reveal detailed information about the WO₆ octahedra that form the basis of the crystal structure. nycu.edu.tw The XANES region is sensitive to the oxidation state of the tungsten ions and the local coordination symmetry. lehigh.edu Analysis of the pre-edge features and the edge position provides insight into the electronic configuration, particularly the filling of the tungsten 5d orbitals. nycu.edu.tw Studies on doped tungsten bronzes have shown that doping can induce distortions in the WO₆ octahedra, which leads to modifications in the electronic structure, such as the splitting of the t₂g and e_g energy states. nycu.edu.tw

The EXAFS region provides information about the local atomic environment around the absorbing atom, including bond distances and coordination numbers of neighboring atoms. By analyzing the EXAFS oscillations, it is possible to reconstruct the local environment surrounding the tungsten ions. jetir.org This allows for the precise determination of W-O bond lengths and can reveal structural distortions caused by the incorporation of neodymium ions into the tungsten oxide lattice.

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It provides detailed information about the chemical structure, phase, polymorphism, and crystallinity of a material. lehigh.edu In the study of this compound, Raman spectroscopy is particularly effective for characterizing the vibrational modes associated with the tungsten-oxygen framework.

The Raman spectrum of tungsten oxides is dominated by bands related to the stretching and bending vibrations of the W-O bonds within the WO₆ octahedra. The primary vibrational modes observed for crystalline WO₃ typically appear in distinct spectral regions:

900-600 cm⁻¹: This region is associated with the stretching modes of the W-O bonds. A strong peak around 807 cm⁻¹ is often attributed to the symmetric stretching mode of O-W-O bonds, while a band near 715 cm⁻¹ corresponds to the antisymmetric stretching mode.

Below 400 cm⁻¹: This region contains the bending or deformation modes of the WO₆ octahedra.

The positions and shapes of these Raman peaks are highly sensitive to the crystalline structure, stoichiometry, and local distortions. mdpi.com The incorporation of neodymium into the tungsten oxide lattice can induce changes in the local symmetry of the WO₆ units, leading to shifts in peak positions, changes in peak intensities, and the appearance of new modes. Therefore, Raman spectroscopy serves as a sensitive probe for confirming the successful doping of neodymium and for analyzing its effect on the structural integrity of the host tungsten oxide lattice. lehigh.edu

Fourier Transform Infrared (FTIR) Spectroscopy Studies

Fourier Transform Infrared (FTIR) spectroscopy is another vibrational spectroscopy technique that provides information about the chemical bonds and functional groups within a material. It operates by measuring the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of the bonds.

In the analysis of this compound, FTIR is complementary to Raman spectroscopy. It is used to identify the characteristic vibrational modes of the metallic oxide framework. The FTIR spectrum of tungsten oxide typically shows strong absorption bands in the fingerprint region (below 1000 cm⁻¹), which are characteristic of the W-O and O-W-O bonds. A prominent sharp peak often observed around 600-800 cm⁻¹ is attributed to the O-W-O stretching vibration mode. researchgate.net Additional bands related to W=O stretching vibrations may also be observed, typically at higher wavenumbers (around 950 cm⁻¹). ktu.lt

The introduction of neodymium into the lattice can result in the appearance of new absorption bands corresponding to Nd-O vibrations, typically found at lower frequencies (e.g., ~520 cm⁻¹ and ~643 cm⁻¹ in neodymium oxides). researchgate.net The presence and position of these bands can confirm the incorporation of neodymium and provide insight into its bonding environment within the oxide matrix.

X-ray Photoelectron Spectroscopy (XPS) Investigations

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For this compound, XPS is crucial for determining the oxidation states of the constituent elements.

Tungsten (W): The W 4f core level spectrum is particularly informative. In stoichiometric WO₃, tungsten is in the +6 oxidation state (W⁶⁺), which gives rise to a characteristic doublet (W 4f₇/₂ and W 4f₅/₂) with symmetric peak shapes. thermofisher.com The presence of oxygen vacancies or doping can lead to the reduction of some tungsten ions to lower oxidation states, such as W⁵⁺ and W⁴⁺. These reduced states appear as additional doublets at lower binding energies compared to the W⁶⁺ peak. researchgate.net Deconvolution of the W 4f spectrum allows for the quantification of the relative concentrations of these different oxidation states.

Neodymium (Nd): The Nd 3d region is analyzed to confirm the presence and oxidation state of neodymium, which is typically +3 in oxides.

Oxygen (O): The O 1s spectrum can also be deconvoluted to distinguish between oxygen in the tungstate lattice (W-O-W) and oxygen in other forms, such as surface hydroxyl groups (-OH) or adsorbed water.

The ability of XPS to precisely determine the surface elemental composition and, more importantly, the valence states of the elements, makes it an indispensable tool for understanding the surface chemistry and electronic properties of this compound, which are critical for its performance in applications like catalysis and sensing. researchgate.net

The table below summarizes typical binding energy values for different tungsten oxidation states observed in XPS analysis.

Oxidation StateCore LevelBinding Energy (eV)
W⁰ (metal)W 4f₇/₂~31.3
W⁴⁺W 4f₇/₂~33.4
W⁵⁺W 4f₇/₂~34.6
W⁶⁺W 4f₇/₂~35.4 - 36.1

Binding energy values are approximate and can vary slightly based on the specific chemical environment and instrument calibration. Data compiled from multiple sources. thermofisher.comresearchgate.net

Theoretical and Computational Investigations of Neodymium Tungsten Oxide

First-Principles Calculations and Density Functional Theory (DFT)

First-principles calculations, rooted in quantum mechanics, and Density Functional Theory (DFT) have emerged as powerful tools for modeling the intrinsic properties of neodymium tungsten oxide from a fundamental level, without reliance on empirical parameters. These methods have been crucial in predicting and explaining the material's behavior.

Electronic Structure Modeling and Band Theory Analysis

The electronic structure is a key determinant of a material's optical and electrical properties. For this compound and similar tungstates, DFT calculations have been employed to model the electronic band structure, density of states (DOS), and the nature of chemical bonding.

Theoretical studies on tungsten oxides, which share fundamental building blocks with this compound, have shown that DFT calculations with generalized gradient approximation (GGA) can effectively describe their electronic properties. aip.org The electronic band gap of materials like tungsten trioxide (WO₃) has been extensively studied using ab initio methods, highlighting the importance of including many-body perturbation theory, spin-orbit coupling, and electron-phonon interactions to achieve agreement with experimental data. aps.org For instance, the computed G₀W₀ band gap of γ-WO₃ is approximately 3.26 eV. aps.org While local and semi-local DFT functionals tend to underestimate the band gap, hybrid functionals like PBE0 can provide more accurate predictions. aps.org

In doped systems, such as neodymium-doped barium tungstate (B81510), computational models help to understand the influence of the dopant on the electronic structure. acs.org The introduction of neodymium can create new energy levels within the band gap, altering the material's conductivity and catalytic activity. acs.org Similarly, first-principles calculations on Cr-doped tungsten oxide/graphene composites have demonstrated how doping can lower the HOMO-LUMO energy gap, thereby enhancing surface reactivity. nih.gov

The electronic properties of amorphous tungsten oxides have also been investigated using DFT and molecular dynamics, revealing insights into their diffusion kinetics which are crucial for applications like electrochromic devices. researchgate.net

Lattice Dynamics and Phonon Spectrum Simulations

Lattice dynamics and the simulation of phonon spectra are essential for understanding the vibrational properties of this compound, which are linked to its thermal properties and structural stability.

First-principles DFT calculations have been successfully used to simulate the vibrational spectra of tungstates like calcium tungstate (CaWO₄). nih.gov These simulations allow for the assignment of infrared (IR) and Raman active modes, providing a detailed understanding of the atomic vibrations. nih.gov For CaWO₄, vibrational modes related to W-O stretching have been identified around 830 cm⁻¹. nih.gov In neodymium-doped calcium tungstate (CaWO₄:Nd³⁺), a weak vibration band at 436 cm⁻¹ has been associated with W-O bending. researchgate.net

The RESCU software, a powerful Kohn-Sham DFT solver, has been utilized to compute the phonon spectra of materials with hundreds of atoms, demonstrating the capability of modern computational tools to accurately predict the vibrational properties of complex crystal structures. nanoacademic.com Such simulations are critical for understanding phenomena like photon-phonon resonance absorption. nih.govresearchgate.net Furthermore, techniques like neutron Compton scattering, augmented by ab initio harmonic lattice dynamics, have been employed to study the local structure and dynamics of tungsten oxide-based glasses, providing insights into force-constant disorder. researchgate.net

Defect Chemistry and Point Defect Analysis

The study of defect chemistry and point defects is crucial as these imperfections often govern the material's properties and performance in applications. Neodymium tungstates can exhibit various types of defects, including vacancies and substitutions.

Research on defect scheelite-type Nd₂/₃[WO₄] has revealed its crystal structure, where neodymium cations (Nd³⁺) and tungsten cations (W⁶⁺) are coordinated with oxide anions. iucr.orgiucr.org To maintain electroneutrality, the site occupancy of neodymium cations is fixed at 2/3, indicating the presence of ordered vacancies. iucr.org

In more complex systems like tungsten bronze barium neodymium titanate (Ba₆₋₃ₙNd₈₊₂ₙTi₁₈O₅₄), a combination of synchrotron X-ray diffraction, electron energy loss spectroscopy (EELS), and DFT calculations has been used to evaluate the distribution of defects. acs.orgwhiterose.ac.uk These studies have shown that the distribution of cations among different crystallographic sites is crucial for optimizing material properties for applications such as microwave ceramics and thermoelectric materials. acs.orgwhiterose.ac.uk

The impact of point defects, such as oxygen vacancies, on the surface properties of metal oxides has been extensively reviewed. rsc.org For tungsten oxides, first-principles simulations have been used to study the effect of oxygen vacancies and doping on the oxygen evolution reaction (OER) activity. differ.nl These theoretical investigations help in understanding how to tailor the surface reactivity of the material by controlling its defect structure. differ.nl

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques that allow for the study of the dynamic behavior of atoms and molecules in materials over time. These methods are particularly useful for investigating transport phenomena and surface processes in this compound.

Ion Transport Pathway Modeling

Understanding ion transport is critical for applications such as batteries and solid oxide fuel cells. MD simulations can model the movement of ions through the crystal lattice, providing insights into diffusion mechanisms and pathways.

For instance, studies on niobium tungsten oxides have highlighted their potential for fast lithium-ion diffusion, even in micron-sized particles, which is advantageous for high-power batteries. physicsworld.com The unique crystal structures of these oxides, with open channels, facilitate rapid three-dimensional movement of lithium ions. physicsworld.com MD simulations are instrumental in visualizing and quantifying these diffusion pathways.

Quantum chemical molecular dynamics has been used to investigate the diffusion of oxygen atoms and other interstitials at interfaces, such as between HfO₂ and a tungsten electrode, which is relevant for understanding degradation mechanisms in electronic devices. tuwien.ac.at These simulations can track the trajectories of individual atoms, revealing the atomic-scale processes that govern ion transport. tuwien.ac.at

Surface Adsorption and Reaction Mechanism Simulations

Simulations of surface adsorption and reaction mechanisms are vital for applications in catalysis and sensing. These computational studies can elucidate how molecules interact with the surface of this compound and the subsequent chemical transformations.

DFT calculations have been used to study the adsorption of molecules like CO on tungsten oxide-based materials. For example, research on Cr-doped tungsten oxide/graphene composites has shown that these materials exhibit strong adsorption interactions with CO, suggesting their potential as gas sensors. nih.gov These simulations can predict adsorption energies and changes in electronic structure upon adsorption. nih.gov

The mechanisms of surface reactions, such as hydrogen spillover on tungsten oxide surfaces, have been investigated using a combination of experimental techniques and DFT calculations. acs.orgescholarship.org These studies model the adsorption and dissociation of molecules on the surface, identify reaction intermediates, and calculate activation barriers for different reaction steps. acs.orgescholarship.org For instance, the heterolytic dissociation of H₂ on the WO₃ (001) surface has been shown to be an exothermic process with a specific activation barrier. acs.orgescholarship.org Such detailed mechanistic understanding is crucial for designing more efficient catalysts.

Investigation of Functional Phenomena in Neodymium Tungsten Oxide

Electronic and Optoelectronic Phenomenon Studies

The investigation of charge carrier dynamics and transport mechanisms in neodymium tungsten oxide (Nd₂WO₆) and related tungsten oxide-based materials is crucial for understanding their potential in various electronic and optoelectronic applications. These studies often involve analyzing the movement of electrons and holes within the material upon excitation, as well as the factors that influence their mobility and lifetime.

In tungsten oxide (WO₃) materials, ultrafast optical pump-THz probe spectroscopy has been utilized to examine photoinduced mobile charge carrier lifetimes. yale.edu This technique reveals that the conductivity of the material is sensitive to the concentration and mobility of electrons and holes. yale.edu Studies on WO₃ nanoparticles have shown that photoinduced charge carriers can dominate the photoconductivity signal for approximately 100 picoseconds after photoexcitation before being depleted by trapping. yale.edu The structure of the material, such as the network of conduction pathways, significantly influences these dynamics. yale.edu

Doping tungsten oxide with other elements, such as neodymium, can further alter the charge transport properties. For instance, in neodymium-doped barium tungstate (B81510) (Nd-doped BaWO₄), the addition of neodymium has been shown to tune the electrical conductivity. acs.org Electrochemical impedance spectroscopy (EIS) measurements have revealed that doping can lead to a significant reduction in charge-transfer resistance, indicating faster electrode kinetics and more favorable charge transport. acs.orgnih.gov Specifically, a low charge-transfer resistance suggests quicker charge transport kinetics. acs.orgnih.gov

The transport of charge carriers in these oxide materials can be influenced by various factors, including the crystal structure and the presence of defects. In some neodymium oxide thin films, the carrier transport mechanism has been identified as space charge limited current (SCLC), which is controlled by the distribution of localized energy levels within the band gap. researchgate.net The annealing conditions of the oxide can determine whether this distribution is exponential or uniform. researchgate.net

Furthermore, in complex niobium tungsten oxides, unconventional transport mechanisms have been observed, leading to high-rate lithium-ion charge storage. core.ac.uk These materials exhibit extremely fast lithium transport, approaching that of a liquid, which is attributed to their unique crystal structures with topologically frustrated polyhedral arrangements. core.ac.uk This rapid ion transport is a key factor in their high performance as electrode materials. core.ac.uk

The table below summarizes key parameters related to charge carrier dynamics in various tungsten oxide-based materials.

MaterialMeasurement TechniqueKey FindingReference
WO₃ NanoparticlesOptical Pump-THz Probe SpectroscopyPhotoinduced charge carriers dominate photoconductivity for ~100 ps. yale.edu
0.04 M Nd-doped BaWO₄Electrochemical Impedance SpectroscopyLow charge-transfer resistance of 0.98 Ω, indicating fast electrode kinetics. acs.org
Neodymium Oxide Thin FilmsCurrent-Voltage & Current-Temperature CharacteristicsCarrier transport follows a space charge limited current (SCLC) mechanism. researchgate.net
Niobium Tungsten OxidesPulsed Field Gradient NMRLithium diffusion coefficients on the order of 10⁻¹²–10⁻¹³ m²∙s⁻¹. core.ac.uk

The behavior of excitons—bound states of an electron and a hole—and their subsequent relaxation pathways are fundamental to the optoelectronic properties of this compound and related materials. When a semiconductor absorbs a photon with energy greater than its bandgap, an exciton can be formed. The fate of this exciton, whether it recombines radiatively (emitting light) or non-radiatively (generating heat), determines the material's efficiency in light-emitting and photovoltaic applications.

In oxide semiconductors like zinc oxide (ZnO), which serves as a model system, the dynamics of excitons are complex and occur on ultrafast timescales. illinois.edu Upon strong photoexcitation, processes such as interband and intraband absorption, scattering of electrons and holes, and the formation of Mahan excitons occur concurrently. illinois.edu The relaxation of these excited states involves charge-carrier thermalization, where electrons and holes lose their excess energy, and subsequent cooling through scattering with phonons. illinois.edu For instance, in ZnO, hole thermalization is observed to be faster (200 fs) than electron thermalization (400 fs). illinois.edu

In the context of neodymium-doped materials, the interaction between the host material's excitons and the neodymium ions is of particular interest. For neodymium-doped gallium oxide (Ga₂O₃) nanocrystalline films, it has been observed that defect states play a crucial role in the formation of excitons. aip.org These excitons, bound as donor-acceptor pairs, can then transfer their energy non-radiatively to the Nd³⁺ ions. aip.org This energy transfer process is a key step in sensitizing the luminescence of the neodymium ions. aip.org The subsequent decay of the excited Nd³⁺ ions can occur through various radiative and non-radiative pathways, leading to characteristic emission bands. aip.org

The environment surrounding the excitons can also significantly influence their behavior. For example, in tungsten disulfide (WS₂) monolayers, which are two-dimensional materials, exciton-exciton annihilation (EEA) is a significant non-radiative recombination pathway at high exciton densities. aps.org This process limits the radiative decay of excitons. aps.org However, encapsulating the WS₂ monolayer with hexagonal boron nitride (hBN) has been shown to suppress this EEA, thereby enhancing the luminescence robustness. aps.org

The study of these exciton dynamics and relaxation pathways is critical for designing more efficient optoelectronic devices based on this compound and similar materials. Understanding how to control these processes can lead to improved performance in applications such as light-emitting diodes, lasers, and solar cells.

Photoinduced electron transfer and charge separation are fundamental processes in the operation of various optoelectronic and photocatalytic devices based on this compound and related semiconductor materials. When a semiconductor absorbs light, electron-hole pairs (excitons) are generated. mdpi.com The efficiency of the device often depends on how effectively these charge carriers can be separated and transferred to different locations before they recombine.

In metal oxide-based photoelectrochemical cells, the spatial separation of photogenerated electrons and holes is often driven by band-bending at the semiconductor-electrolyte interface. scispace.com This creates a space-charge layer where an electric field facilitates the movement of electrons and holes in opposite directions. scispace.com Ultrafast spectroscopy techniques can be used to track the rapid relaxation of holes in this space-charge layer and their recombination with trapped electrons. scispace.com For tungsten trioxide (WO₃) photoanodes, it has been observed that at early times and low applied bias, bulk recombination is a dominant process, limiting the number of holes that reach the surface to participate in chemical reactions. scispace.com

In photocatalytic systems, such as those used for water splitting, efficient charge separation is critical for achieving high quantum yields. Tungsten oxide is a promising material for this application due to its photostability and high electron mobility. mdpi.com However, its efficiency can be limited by the high recombination rate of photogenerated electron-hole carriers. mdpi.com To overcome this, strategies such as designing nanocomposites and doping are employed to improve charge separation. mdpi.com For instance, in g-C₃N₄–WO₃ photocatalysts, a Z-scheme mechanism can lead to enhanced hydrogen evolution due to direct electron transfer from WO₃ to g-C₃N₄, which effectively separates the photogenerated electrons and holes. mdpi.com

The table below presents a summary of electron transfer rates in different quantum dot-metal oxide systems.

Quantum Dot DonorMetal Oxide AcceptorElectron Transfer Rate (s⁻¹)
CdSe (2.8 nm)SnO₂4.6 x 10¹¹
CdSe (3.3 nm)SnO₂2.5 x 10¹¹
CdSe (4.0 nm)SnO₂1.1 x 10¹¹
CdSe (4.2 nm)SnO₂8.3 x 10¹⁰
CdSe (2.8 nm)TiO₂2.2 x 10¹¹
CdSe (3.3 nm)TiO₂1.1 x 10¹¹
CdSe (4.0 nm)TiO₂4.5 x 10¹⁰
CdSe (4.2 nm)TiO₂3.0 x 10¹⁰
CdSe (2.8 nm)ZnO1.9 x 10¹¹
CdSe (3.3 nm)ZnO9.1 x 10¹⁰
CdSe (4.0 nm)ZnO3.5 x 10¹⁰
CdSe (4.2 nm)ZnO1.9 x 10¹⁰

Luminescence and Photoluminescence Mechanism Studies

Luminescence in neodymium-doped materials, including this compound, involves the absorption of light and subsequent emission of photons. This can occur through two primary processes: downconversion and upconversion. Downconversion, also known as quantum cutting, involves the absorption of a high-energy photon and the emission of two or more lower-energy photons. Upconversion is the opposite process, where lower-energy photons are absorbed and converted into a higher-energy emitted photon.

Neodymium (Nd³⁺) ions are particularly interesting for these processes due to their rich energy level structure. In recent years, Nd³⁺-sensitized upconverting nanoparticles have gained significant attention as they offer several advantages over traditional ytterbium (Yb³⁺)-sensitized systems, especially for biomedical applications. researchgate.net These advantages include reduced overheating effects and increased imaging depth. researchgate.net

Upconversion luminescence has been observed in neodymium oxide nanocrystals. researchgate.net For example, when excited by a laser, these nanocrystals can exhibit emission in the visible range. researchgate.net The efficiency of this upconversion process can be influenced by the surrounding host material. When neodymium oxide nanocrystals are doped into a composite film, such as TiO₂/ormosils, the upconversion emission can be affected by the baking temperature of the film. researchgate.net

The mechanisms behind these processes are complex and involve energy transfer between different ions and the host lattice. In Nd³⁺-sensitized systems, the Nd³⁺ ion acts as a sensitizer, absorbing the excitation energy and then transferring it to an activator ion, which then emits the upconverted light. The specific energy levels of the Nd³⁺ ion allow for efficient absorption of near-infrared light, which is desirable for deep tissue imaging. researchgate.net

Research in this area focuses on developing new nanocompositions and nanostructures of Nd³⁺-sensitized upconverting nanoparticles to optimize their luminescence properties for various applications, including bioimaging, high-resolution imaging, and tumor diagnosis and therapy. researchgate.net The ability to control the excitation of upconverting luminescence is a key aspect of this research. researchgate.net

The luminescence properties of this compound and other neodymium-doped materials are fundamentally governed by the efficiency of energy transfer between the host material, sensitizer ions (if present), and the activator ions (Nd³⁺). A thorough analysis of these energy transfer pathways is crucial for understanding and optimizing the luminescent output.

In many host materials, the excitation of Nd³⁺ ions does not occur through direct absorption of light by the ions themselves, but rather through an indirect process involving the host lattice or other dopants. For instance, in neodymium-doped gallium oxide (Ga₂O₃) films, a charge transfer process is the primary excitation mechanism for the Nd³⁺ ions. aip.org This process is often thermally activated and can involve intermediate defect states within the host material. aip.org Electrons localized near the Ga₂O₃ nanoclusters can be transferred to other states from which a non-radiative dipole-dipole energy transfer to the Nd³⁺ ions occurs. aip.org

The presence of different sites for the Nd³⁺ ions within the host material can also lead to multiple energy transfer pathways. In Ga₂O₃ films, it has been proposed that there are at least two main sites for Nd³⁺ ions: those that are coupled to the Ga₂O₃ nanoclusters and are responsible for their sensitization, and those that are not coupled and can only be excited resonantly through their own energy levels. aip.org

In the context of upconversion luminescence, where a sensitizer ion is often used to absorb the excitation energy, the energy transfer from the sensitizer to the activator (Nd³⁺) is a critical step. The efficiency of this transfer depends on several factors, including the spectral overlap between the emission of the sensitizer and the absorption of the activator, as well as the distance between the ions.

Furthermore, once the Nd³⁺ ion is in an excited state, it can relax through various radiative and non-radiative pathways. aip.org Non-radiative relaxation can occur through multiphonon relaxation, where the energy is dissipated as heat to the host lattice, or through energy transfer to other ions or quenching sites. Understanding and minimizing these non-radiative pathways is essential for maximizing the luminescence quantum yield.

The analysis of these energy transfer pathways often involves a combination of spectroscopic techniques, such as photoluminescence excitation (PLE) and time-resolved photoluminescence, along with theoretical modeling to elucidate the underlying mechanisms. A comprehensive understanding of these pathways is key to the rational design of highly efficient luminescent materials based on this compound for a wide range of applications.

Quenching Mechanism Investigations

The luminescence efficiency of this compound is significantly influenced by various quenching mechanisms that provide non-radiative pathways for the de-excitation of the excited Nd³⁺ ions. These processes compete with the desired radiative emissions, leading to a reduction in the luminescence quantum yield. The primary quenching mechanisms investigated in materials like this compound include concentration quenching, cross-relaxation, and quenching by energy transfer to vibrational modes of surrounding molecules, such as hydroxyl groups.

Concentration quenching is a phenomenon where the luminescence intensity decreases as the concentration of the luminescent ions (Nd³⁺) increases beyond an optimal value. At high concentrations, the probability of energy transfer between neighboring Nd³⁺ ions increases, leading to non-radiative decay. One of the dominant mechanisms for this is cross-relaxation, where an excited Nd³⁺ ion transfers part of its energy to a nearby ground-state Nd³⁺ ion, resulting in both ions ending up in intermediate energy levels from which they decay non-radiatively.

Furthermore, energy can be transferred to high-frequency vibrations of molecules in the vicinity of the Nd³⁺ ions. Hydroxyl (OH) groups, often present as impurities in oxide materials, are particularly effective quenchers of Nd³⁺ luminescence due to their high vibrational frequencies. The energy of the excited state of Nd³⁺ can be resonantly transferred to the vibrational overtones of the O-H bond, leading to non-radiative relaxation. The rate of this quenching process is typically proportional to the concentration of both the Nd³⁺ ions and the OH groups youtube.com. While the quenching strength of individual OH groups is weaker than that of many transition metal impurities, their high concentration in many synthesis environments makes them a dominant source of non-radiative decay youtube.com.

Role of Defect States in Luminescence

The luminescence properties of this compound are intrinsically linked to the presence of defect states within its crystal lattice. These defects, which can be point defects such as oxygen vacancies or interstitial atoms, create localized energy levels within the band gap of the material. These defect states can act as trapping centers for charge carriers (electrons and holes), influencing the energy transfer processes to the Nd³⁺ ions and also providing alternative radiative or non-radiative recombination pathways.

In some cases, electronic transitions between defect states (e.g., those arising from singly or doubly ionized oxygen vacancies) and the conduction or valence bands can result in visible photoluminescence, such as blue and green emissions rsc.org. Therefore, controlling the defect chemistry is a critical aspect of optimizing the desired luminescence characteristics of this compound, either by minimizing defects that lead to quenching or by intentionally introducing specific defects to facilitate efficient energy transfer to the neodymium ions.

Catalytic Activity Mechanism Studies

Photocatalytic Reaction Pathways and Kinetics

This compound is investigated for its potential in heterogeneous photocatalysis, particularly for the degradation of organic pollutants in aqueous solutions. The general mechanism of photocatalysis in a semiconductor like this compound involves the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than its band gap. These charge carriers then migrate to the catalyst surface and initiate redox reactions.

The primary reactive species responsible for the degradation of organic dyes are highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) mdpi.com. The reaction pathways are generally accepted to proceed as follows:

Electron-Hole Pair Generation: Nd₂(WO₄)₃ + hν → e⁻ (conduction band) + h⁺ (valence band)

Generation of Superoxide Radicals: The photogenerated electrons on the catalyst surface react with adsorbed molecular oxygen to form superoxide radicals. e⁻ + O₂ → •O₂⁻

Generation of Hydroxyl Radicals: The valence band holes can directly oxidize water molecules or hydroxide ions adsorbed on the surface to produce highly oxidizing hydroxyl radicals. h⁺ + H₂O → •OH + H⁺ h⁺ + OH⁻ → •OH

Organic Pollutant Degradation: The generated ROS, particularly the powerful •OH radicals, attack the organic dye molecules, leading to their progressive degradation into smaller, less harmful intermediates and ultimately to complete mineralization into CO₂, H₂O, and inorganic salts mdpi.com.

The kinetics of these photocatalytic reactions are often described using pseudo-first-order models, especially at low initial concentrations of the pollutant. However, the Langmuir-Hinshelwood model is frequently employed to provide a more detailed description of the relationship between the reaction rate and the substrate concentration at the catalyst surface. The rate of degradation is influenced by several factors, including the initial dye concentration, pH of the solution, catalyst dosage, and the intensity of the light source mdpi.comresearchgate.net. The introduction of neodymium can enhance photocatalytic activity by creating defect sites that can trap electrons, promoting charge separation and reducing the recombination rate of electron-hole pairs researchgate.net.

Interactive Data Table: Factors Affecting Photocatalytic Degradation

ParameterEffect on Degradation RateGeneral Observation
Initial Dye Concentration Increases up to a certain point, then decreases or plateaus.At low concentrations, the rate increases with more available dye molecules. At high concentrations, the surface becomes saturated, and light penetration can be hindered. mdpi.com
pH of Solution Highly dependent on the dye and catalyst surface charge.pH affects the surface charge of the photocatalyst and the speciation of the dye molecule, influencing adsorption. researchgate.net
Catalyst Dosage Increases up to an optimal loading, then may decrease.An increase in catalyst dosage provides more active sites. However, excessive amounts can lead to light scattering and particle agglomeration.
Light Intensity Generally increases with increasing light intensity.Higher light intensity generates more electron-hole pairs, leading to a higher concentration of reactive oxygen species. frontiersin.org

Electrocatalytic Process Analysis (e.g., Hydrogen Evolution Reaction, Oxygen Evolution Reaction)

This compound and related doped materials are emerging as promising electrocatalysts for water splitting, which involves the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode.

Oxygen Evolution Reaction (OER): The incorporation of neodymium into tungstate structures has been shown to enhance OER performance. In alkaline media, the OER proceeds through a multi-step proton-coupled electron transfer mechanism. The doping with neodymium can tune the electronic structure and morphology of the tungstate, leading to an increase in the number of active sites and improved electrical conductivity nih.gov.

A key parameter for evaluating OER catalysts is the overpotential required to achieve a current density of 10 mA/cm², a benchmark for solar fuel synthesis. Studies on Nd-doped barium tungstate have shown that an optimal doping concentration leads to a lower overpotential and enhanced kinetics nih.govacs.org. The kinetics of the OER are often analyzed using Tafel plots, which relate the overpotential (η) to the logarithm of the current density (j). The Tafel slope provides insight into the rate-determining step of the reaction mechanism. For Nd-doped barium tungstate, a Volmer-Heyrovsky mechanism has been suggested based on the Tafel slope values nih.govacs.org.

Hydrogen Evolution Reaction (HER): While specific data for this compound in HER is limited, studies on other metal tungstates provide insights into the likely mechanism. In both acidic and alkaline media, the HER involves the adsorption of hydrogen intermediates on the catalyst surface. The reaction can proceed through either the Volmer-Heyrovsky or Volmer-Tafel mechanism. The Tafel slope is again a critical parameter for elucidating the dominant pathway. For instance, zinc tungstate has been shown to follow a Volmer-Heyrovsky mechanism for HER mdpi.com. The introduction of neodymium is expected to create more active sites and enhance the intrinsic catalytic activity.

Interactive Data Table: OER Performance of Nd-Doped Barium Tungstate

Catalyst CompositionOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)Charge Transfer Resistance (Ω)Double-Layer Capacitance (mF/cm²)
Pure BaWO₄ 3661788.387.56
0.02 M Nd-doped BaWO₄ 3551722.4826.7
0.04 M Nd-doped BaWO₄ 3301580.9829.3
0.06 M Nd-doped BaWO₄ 4202021.6920.7
Data sourced from studies on Nd-doped Barium Tungstate. nih.govacs.org

Heterogeneous Catalysis and Surface Reaction Studies

In heterogeneous catalysis, the surface properties of the catalyst are paramount. Tungsten-based oxides are known for their surface acidity, which plays a crucial role in many catalytic reactions nih.govresearchgate.net. The surface of this compound is expected to possess both Brønsted and Lewis acid sites. The tungsten oxide framework contributes to the acidity, while the neodymium ions can also act as Lewis acid sites.

The adsorption of reactant molecules onto the catalyst surface is the initial and often rate-determining step in a heterogeneous catalytic process. The nature and strength of this adsorption are influenced by the surface chemistry of the catalyst. Studies on the adsorption of neodymium onto oxide surfaces like goethite show a strong pH dependence, indicating the importance of surface charge and the formation of surface complexes bohrium.com. Similarly, the adsorption of organic molecules on this compound will be governed by electrostatic interactions and the availability of active sites.

The catalytic activity is then determined by the ability of these active sites to facilitate the breaking and forming of chemical bonds in the adsorbed reactants. The synergistic effect between neodymium and tungsten can enhance the catalytic performance by modifying the electronic properties and creating more favorable adsorption sites. For instance, in the oxidation of volatile organic compounds, the surface acidity of tungsten oxide has been shown to be a key factor in the adsorption and subsequent conversion of the reactant molecules nih.gov.

Ion Transport and Ionic Conduction Studies

Neodymium tungsten oxides are part of a class of materials that exhibit interesting ionic transport properties, making them potential candidates for applications in solid oxide fuel cells (SOFCs), sensors, and membranes. Depending on the specific crystal structure and stoichiometry, these materials can conduct either oxygen ions or protons.

Research has shown that specific compositions of neodymium tungstates, such as Nd₁₄W₄O₃₃, are oxygen-ion conductors researchgate.netresearchgate.net. The conductivity is attributed to the mobility of oxygen ions through the crystal lattice. The ionic conductivity is a thermally activated process and increases with temperature. For Nd₁₄W₄O₃₃, the oxygen-ion conductivity reaches approximately 4 x 10⁻⁴ S/cm at 700 °C researchgate.netresearchgate.net. The conductivity is also dependent on the oxygen partial pressure, with a defined range where pure oxygen-ion conductivity is dominant researchgate.net.

In other structural variations, such as Nd₅.₅WO₁₁.₂₅-δ, proton conductivity has been observed, particularly in a humid atmosphere catalysis.ru. The presence of water vapor allows for the incorporation of protons into the oxide lattice, which then become the charge carriers. The electrical conductivity in a humid atmosphere is significantly higher than in a dry atmosphere, confirming the contribution of proton transport catalysis.ru. The introduction of dopants, such as lanthanum or molybdenum, can further modify the transport properties of these neodymium tungstates catalysis.ru. The ability to conduct different types of ions highlights the versatility of the this compound system and its potential for various electrochemical applications.

Interactive Data Table: Ionic Conductivity of Neodymium Tungstates

CompoundConducted IonConductivity (S/cm)Temperature (°C)Atmosphere
Nd₁₄W₄O₃₃ Oxygen Ion~ 4 x 10⁻⁴700Air
Nd₁₄W₄O₃₃ Oxygen Ion~ 1 x 10⁻³900Air
Nd₅.₅WO₁₁.₂₅-δ Proton~ 1 x 10⁻³550Humid
(Nd₅/₆La₁/₆)₅.₅WO₁₁.₂₅-δ Proton> 1 x 10⁻³550Humid
Nd₅.₅W₀.₅Mo₀.₅O₁₁.₂₅-δ Proton> 1 x 10⁻³550Humid
Data compiled from various studies on neodymium tungstate compounds. researchgate.netresearchgate.netcatalysis.ruresearchgate.net

Proton and Alkali Ion Intercalation Mechanisms (e.g., Hydrogen Tungsten Bronzes)

While specific research on the intercalation mechanisms in neodymium-doped tungsten oxide is not extensively detailed in publicly available literature, the behavior of the parent compound, tungsten trioxide (WO₃), provides a fundamental framework. The electrochemical intercalation of protons (H⁺) and alkali ions (e.g., Li⁺, Na⁺, K⁺) into the WO₃ lattice is a well-documented phenomenon, leading to the formation of tungsten bronzes (MₓWO₃).

The process for proton intercalation into tungsten oxide hydrates can be described by the following reaction: WO₃·nH₂O + xH⁺ + xe⁻ ↔ HₓWO₃·nH₂O nih.gov.

This reaction is highly reversible and can occur rapidly, which is a key attribute for applications in energy storage nih.gov. The insertion of protons into the WO₃ lattice is coupled with the reduction of tungsten ions from W⁶⁺ to W⁵⁺ to maintain charge neutrality aps.org. This transformation is associated with a distinct color change, a property known as electrochromism researchgate.net. The kinetics of proton insertion are influenced by factors such as film crystallinity, thickness, and the state of charge qut.edu.au. Studies on thin films have aimed to deconvolute the mechanistic factors of this process, which include the transfer of protons across the electrochemical double layer, solid-phase transitions, and bulk diffusion through the material qut.edu.au.

Similarly, alkali metal ions can be intercalated into layered tungsten compounds. For instance, the layered van der Waals material WO₂Cl₂ can intercalate a full series of alkali metals (Li, Na, K, Rb, Cs), causing significant changes in interlayer spacing and a dramatic decrease in resistivity as the material transitions from an insulating to a bronze phase nih.gov. In tungsten trioxide, the intercalation of ions like Li⁺ and Na⁺ also induces structural phase evolution, gradually increasing the material's symmetry and conductivity, which in turn facilitates subsequent reactions researchgate.net. The larger size of certain alkali ions, such as K⁺, can introduce structural distortions that may limit the intercalation process compared to smaller ions like Li⁺ chemrxiv.org.

Solid Electrolyte Interface Phenomena

Key issues at the electrode/electrolyte interface include large interfacial impedance, potential for lithium dendrite propagation, and chemical or mechanical instability, particularly at the cathode interface due to volume changes during cycling advancedmagnetsource.com. For garnet-type solid electrolytes like Li₇La₃Zr₂O₁₂, achieving good performance requires addressing its high interfacial impedance with lithium metal, environmental degradation from moisture, and both mechanical and chemical stability against cathode materials advancedmagnetsource.com. Doping strategies in both oxide and sulfide solid electrolytes are actively being researched to improve ionic conductivity and mitigate these interfacial problems nih.gov.

Gas Sensing Mechanisms and Surface Interactions

Neodymium-doped tungsten oxide is investigated for its potential in gas sensing applications. The introduction of neodymium as a dopant is intended to modify the material's electronic structure and surface chemistry, thereby enhancing its sensitivity, selectivity, and response kinetics to various gases. The sensing mechanisms are primarily governed by surface interactions between the oxide and the target gas molecules.

Chemiresistive Sensing Principles

The principle behind chemiresistive gas sensors based on tungsten oxide, a typical n-type semiconductor, is the change in electrical conductivity upon exposure to target gases nih.gov. The gas sensing properties arise from the modulation of the electron concentration in the material following interaction with analyte gas molecules nih.gov.

The fundamental mechanism involves oxygen molecules from the ambient air adsorbing onto the semiconductor surface. At typical operating temperatures (100–400 °C), these oxygen molecules capture free electrons from the WO₃ conduction band to form ionosorbed species (like O₂⁻, O⁻, or O²⁻) nih.gov. This process creates an electron-depleted region, known as a depletion layer, near the surface, which significantly increases the sensor's baseline resistance nih.gov.

When the sensor is exposed to a reducing gas (e.g., H₂S, NH₃, CO), the gas molecules react with the adsorbed oxygen species, releasing the trapped electrons back into the conduction band. This narrows the depletion layer and decreases the sensor's resistance. Conversely, when exposed to an oxidizing gas (e.g., NO₂), the gas molecules extract more electrons from the surface, widening the depletion layer and further increasing the resistance nih.gov. The magnitude of this resistance change is correlated to the concentration of the target gas.

Doping WO₃ with other metals is a common strategy to improve sensor performance researchgate.netresearchgate.net. Dopants can enhance the catalytic activity of the surface, create more adsorption sites, and reduce the optimal operating temperature qut.edu.aulqdtu.edu.vn. While specific performance data for neodymium-doped WO₃ is not widely reported, the table below shows examples of how other dopants affect the sensing properties of WO₃.

MaterialTarget GasConcentrationOperating Temp. (°C)Response ValueResponse/Recovery Time
Pristine WO₃ nanorodsNH₃250 ppm5019210 min / 2 min researchgate.netresearchgate.net
Pristine WO₃NO₂5 ppm250~450 (ΔR/R)Not specified qut.edu.au
Fe-doped WO₃NO₂5 ppm250~375 (ΔR/R)Not specified qut.edu.auresearchgate.net
Ni-doped WO₃ flakesH₂SNot specified250High17 s / 110 s lqdtu.edu.vn
PdO/WO₃CO500 ppm280~10.4 (Rₐ/R₉)Not specified acs.org
Pt-doped WO₃NO60 ppm110~15.5Not specified researchgate.net

Optical Transduction Mechanisms in Sensing

Optical gas sensing with tungsten oxide is primarily based on its gasochromic effect, where the material's optical properties (e.g., transmittance, absorbance, refractive index) change upon exposure to certain gases, most notably hydrogen mdpi.comnih.govsemanticscholar.org. This mechanism allows for optical transduction instead of electrical resistance measurements acs.org.

The process is initiated by a catalyst, typically a thin layer of platinum (Pt) or palladium (Pd), deposited on the WO₃ surface. The catalyst dissociates hydrogen molecules (H₂) into hydrogen atoms semanticscholar.org. These atoms then diffuse to the WO₃ surface and are intercalated into the lattice as protons (H⁺) and electrons (e⁻). This is known as the "double injection" model nih.gov. The injected electron reduces the tungsten centers from W⁶⁺ (pale yellow) to W⁵⁺ (dark blue), forming a tungsten bronze (HₓWO₃) nih.govsemanticscholar.org. This change in the oxidation state of tungsten leads to strong optical absorption in the visible and near-infrared regions, causing the material to change color nih.gov. The change in optical transmittance is proportional to the hydrogen concentration mdpi.com. The process is reversible; in the presence of oxygen, the material is re-oxidized back to its transparent W⁶⁺ state nih.gov.

Doping tungsten oxide can tune its electronic and optical properties, which could potentially modify the gasochromic response researchgate.netchemrxiv.orgnih.gov. For example, doping can introduce defects or alter the band gap, which may influence the efficiency of the W⁶⁺ to W⁵⁺ reduction process upon H⁺ intercalation researchgate.net. While specific studies on the effect of neodymium doping on the gasochromic properties of WO₃ are not detailed, doping with other elements like gold has been shown to alter the dielectric properties and refractive index of the WO₃ matrix in the presence of hydrogen cnr.it.

Surface Adsorption and Desorption Kinetics

Adsorption: Target gas molecules physically adsorb onto the sensor surface.

Surface Reaction: The adsorbed gas molecules react with pre-adsorbed oxygen ions (O⁻, O²⁻). For a reducing gas, this reaction releases electrons back to the semiconductor. For an oxidizing gas, it captures more electrons.

Desorption: The product molecules from the surface reaction desorb from the surface, allowing it to return to its initial state once the target gas is removed.

Dopants, such as neodymium, can significantly influence these kinetics. Metal dopants can act as catalytic sites that lower the activation energy for the dissociation of gas molecules or for the reaction with surface oxygen species. This can lead to a higher response, faster response/recovery times, and a lower optimal operating temperature lqdtu.edu.vn. For example, the introduction of Ni²⁺ into WO₃ was found to increase the density of oxygen vacancies, which are active sites for gas interaction, thereby enhancing H₂S sensing properties lqdtu.edu.vn. Similarly, decorating WO₃ with PdO nanoparticles significantly enhances the response to CO acs.org.

Magnetic Ordering and Spin Dynamics Investigations

The magnetic properties of neodymium-containing tungsten oxides are primarily derived from the electronic configuration of the neodymium ion (Nd³⁺). Pure neodymium metal is antiferromagnetic only at very low temperatures (below 19 K), but its compounds with other elements can exhibit ferromagnetic or paramagnetic behavior at higher temperatures wikipedia.org. The Nd³⁺ ion possesses unpaired electrons in its 4f shell, which are the source of its magnetic moment advancedmagnetsource.comwikipedia.org.

In the context of neodymium tungsten oxides, the specific magnetic behavior depends on the crystal structure and the interactions between the Nd³⁺ ions. Direct studies on a simple "this compound" are scarce, but related compounds such as dineodymium tris[tungstate(VI)], Nd₂(WO₄)₃, and doped tungstates like Nd-doped BaWO₄ provide insight.

Nd₂(WO₄)₃ crystallizes in a monoclinic system and is part of the Eu₂(WO₄)₃ structure family, which is a derivative of the scheelite (CaWO₄) structure nih.govnih.govresearchgate.net. In this structure, the Nd³⁺ cations are coordinated by eight oxygen atoms, forming a distorted bi-capped trigonal prism nih.govresearchgate.net. The magnetic properties of this compound would be governed by the Nd³⁺ ions and the superexchange interactions mediated by the tungstate (WO₄²⁻) groups.

Doping a non-magnetic host lattice, such as barium tungstate (BaWO₄), with neodymium introduces magnetic centers into the material nih.govresearchgate.netnih.gov. The resulting magnetic properties depend on the concentration of the Nd dopant and its distribution within the host lattice. At low concentrations, the Nd³⁺ ions may act as isolated paramagnetic centers. At higher concentrations, interactions between neighboring Nd³⁺ ions could lead to collective magnetic ordering (ferromagnetic or antiferromagnetic) at sufficiently low temperatures.

The investigation of spin dynamics in such materials explores how the magnetic moments (spins) behave over time, including their response to external magnetic fields and thermal fluctuations aps.orgaps.org. In rare-earth magnets, the spin dynamics are complex, involving interactions between the localized 4f electrons and the crystal lattice, as well as conduction electrons if the material is metallic aps.org. Understanding these dynamics is crucial for applications in data storage and spintronics aps.org.

CompoundFormulaCrystal SystemKey Structural/Magnetic Features
Dineodymium tris[tungstate(VI)]Nd₂(WO₄)₃Monoclinic nih.govresearchgate.netScheelite-derivative structure; Nd³⁺ coordinated by eight oxygen atoms nih.govnih.govresearchgate.net. Magnetism arises from Nd³⁺ ions.
Neodymium Magnet AlloyNd₂Fe₁₄BTetragonal wikipedia.orgHigh uniaxial magnetocrystalline anisotropy; very high coercivity and remanence wikipedia.org. Ferromagnetic at room temperature.
Neodymium MetalNdNot specifiedAntiferromagnetic below 19 K (-254.2 °C) wikipedia.org.
Gadolinium-doped WO₃Gd-doped WO₃Not specifiedTheoretical studies suggest an antiferromagnetic ground state after Gd doping nih.gov.

Advanced Material Forms and Architectures of Neodymium Tungsten Oxide

Nanostructured Neodymium Tungsten Oxide Development

The fabrication of materials into specific nanoscale morphologies such as nanoparticles, nanowires, and thin films can dramatically alter their physical and chemical properties, including catalytic activity, and optical and electronic behavior.

Research has confirmed the synthesis of this compound in the form of nanoparticles. These nanoparticles are a foundational component for creating more complex composite materials. For instance, neodymium tungstate (B81510) with the chemical formula Nd₂WO₆ has been synthesized as nanoparticles to be integrated with other nanomaterials. acs.org This particular stoichiometry, identified as a rare-earth metal oxide with a perovskite structure, is noted for its high ionic conductivity and electrochemical stability. acs.org The development of these nanoparticles is a critical first step, enabling their use in advanced applications by providing high surface area and distinct redox activity. acs.org

An extensive review of scientific literature indicates that specific research on the development of this compound (Nd₂(WO₄)₃) in the form of nanowires and nanorods is not widely available. While synthesis methods for nanowires and nanorods of related compounds, such as neodymium oxide (Nd₂O₃) and tungsten oxide (WO₃), are well-documented, dedicated studies on creating these one-dimensional structures for the ternary compound this compound are not prominent in the current body of research.

Similar to nanowires and nanorods, there is a notable lack of specific research focused on the fabrication of this compound nanosheets and thin films. The scientific community has extensively explored thin film deposition of various complex oxides using techniques like pulsed laser deposition for applications in optics and electronics. However, the application of these methods to produce this compound thin films and the characterization of their properties have not been a significant focus of published research to date.

Composite and Hybrid Materials Research

Combining this compound with other advanced materials, such as carbon nanostructures, can create composites with synergistic properties, enhancing conductivity, surface area, and functional performance for applications like electrochemical sensing.

A comprehensive search of research databases reveals a lack of specific studies on the synthesis and characterization of composites made from this compound and carbon nanotubes (CNTs). While CNTs are widely used as a reinforcing or conductive component in various metal oxide composites to enhance mechanical, thermal, and electrical properties, their specific integration with this compound has not been reported in the available scientific literature.

Significant progress has been made in the development of composites combining this compound with graphene. A notable example is a nanocomposite made of neodymium tungstate (Nd₂WO₆) nanoparticles and reduced graphene oxide (rGO). acs.org This composite was developed to serve as an advanced electrochemical sensing platform. acs.org

The rGO component, synthesized through a green method using ascorbic acid, provides high electrical conductivity and a large surface area. acs.org The Nd₂WO₆ nanoparticles contribute unique redox activity and high chemical stability. acs.org The synergy between the two components results in a highly efficient, stable, and sustainable material. acs.org This nanocomposite was successfully used to create an electrochemical sensor for detecting morin, a flavonoid found in foods. The sensor demonstrated exceptional performance, highlighting the potential of Nd₂WO₆-rGO composites in practical applications like food safety monitoring. acs.org

Interactive Data Table: Performance of Nd₂WO₆-rGO Electrochemical Sensor

ParameterValueReference
AnalyteMorin acs.org
Detection Limit0.827 nM acs.org
Quantification Limit2.73 nM acs.org
Linear Range6.25 nM – 189.3 µM acs.org
Key FeaturesHigh reproducibility, Excellent operational stability acs.org

Polymer-Neodymium Tungsten Oxide Hybrid Systems

Research into hybrid systems that incorporate both polymers and this compound is an emerging area with limited specific studies available. However, the principles of creating polymer-metal oxide nanocomposites can be applied to understand the potential structure and properties of such materials. These hybrid systems aim to combine the advantageous properties of both the polymer matrix (e.g., flexibility, processability, and light weight) and the this compound nanoparticles (e.g., optical, electrical, and catalytic properties).

The synthesis of such hybrid materials typically involves the dispersion of pre-synthesized this compound nanoparticles into a polymer matrix or the in situ formation of the nanoparticles within the polymer. For instance, a study on polyvinyl alcohol (PVA) and neodymium oxide (Nd₂O₃) composites utilized a sol-gel method for preparation rasayanjournal.co.in. While this study did not include tungsten, it provides a framework for how a polymer can host rare-earth oxides. The incorporation of Nd₂O₃ into the PVA matrix was characterized by techniques such as X-ray diffraction (XRD), Fourier Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM) rasayanjournal.co.in.

Similarly, research on tungsten oxide (WO₃) and conducting polymer hybrids, such as those with polyaniline (PANI), has demonstrated the potential for creating materials with enhanced properties mdpi.com. These composites can be synthesized through methods like chemical polymerization mdpi.com. The incorporation of WO₃ nanoparticles into a PANI matrix has been shown to improve the optical bandgap of the resulting nanocomposite mdpi.com.

While direct studies on polymer-neodymium tungsten oxide hybrid systems are not prevalent in the reviewed literature, the existing research on related polymer-metal oxide composites suggests that such materials could offer tailored functionalities. The properties of these hybrids would be highly dependent on the type of polymer, the concentration and dispersion of the this compound nanoparticles, and the interfacial interactions between the two components.

Heterostructure Fabrication and Interface Engineering

The fabrication of heterostructures involving this compound is a sophisticated process that leverages techniques from thin-film deposition and materials science to create interfaces between different materials with controlled properties. While specific research on this compound heterostructures is not extensively documented, the principles of oxide heterostructure fabrication and interface engineering provide a clear guide to how such structures could be realized and optimized.

Heterostructures are typically fabricated using thin-film deposition techniques such as Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE). These methods allow for atomic-level control over the growth of crystalline layers, which is crucial for creating sharp and well-defined interfaces unimi.ityale.eduwiley-vch.de. For instance, PLD has been widely used for the growth of complex oxide thin films and heterostructures wiley-vch.de. The process involves using a high-power laser to ablate a target material, creating a plasma plume that deposits as a thin film on a substrate wiley-vch.deulisboa.pt. The properties of the resulting film can be tuned by adjusting parameters like laser fluence, background gas pressure, and substrate temperature ulisboa.pt.

Interface engineering in oxide heterostructures is critical for controlling their emergent properties. The interface is where the electronic, magnetic, and structural properties of the constituent materials interact, leading to novel phenomena not present in the bulk materials. Key aspects of interface engineering include:

Strain Engineering : By choosing a substrate with a lattice mismatch relative to the this compound film, it is possible to induce strain in the film. This strain can alter the bond lengths and angles, thereby modifying the electronic band structure and physical properties.

Defect Engineering : The controlled introduction of defects, such as oxygen vacancies, at the interface can significantly influence the local electronic properties and create conductive or catalytically active sites.

Termination Layer Control : In complex oxides, the atomic plane at the interface can be controlled. Different termination layers can lead to different interfacial charge distributions and electronic reconstructions.

A schematic of a heterostructure fabrication process is shown below:

StepDescriptionTechnique Example
1Substrate PreparationAnnealing in a controlled atmosphere to achieve an atomically flat surface.
2Bottom Layer DepositionEpitaxial growth of the first material (e.g., a conductive oxide) on the substrate.
3This compound Deposition Epitaxial growth of the this compound layer on the first material.
4Top Layer DepositionGrowth of a third material (e.g., a protective capping layer or another functional oxide).
5CharacterizationAnalysis of the structural and physical properties of the heterostructure.

The successful fabrication of this compound heterostructures would enable the exploration of new electronic and optoelectronic devices, where the interface plays a crucial role in the device functionality.

Thin Film Growth and Engineering

Substrate Effects on Film Morphology and Orientation

The choice of substrate plays a pivotal role in determining the morphology and crystallographic orientation of this compound thin films. The interaction between the substrate and the growing film influences nucleation, grain growth, and the final microstructure of the film. While specific data on this compound is limited, extensive research on tungsten oxide (WO₃) thin films provides valuable insights into these substrate-dependent effects.

The crystal structure of the substrate is a primary factor. Crystalline substrates with a well-defined lattice can promote the growth of oriented or even epitaxial films, whereas amorphous substrates like glass typically lead to polycrystalline or amorphous films researchgate.net. For example, WO₃ films deposited on Si (100) substrates have been shown to exhibit different crystalline structures depending on the deposition temperature researchgate.net.

The surface energy and chemical reactivity of the substrate also affect film growth. A substrate with high surface energy can promote better adhesion and more uniform film coverage. The chemical compatibility between the film and the substrate is crucial to prevent unwanted interfacial reactions that could degrade the film's properties.

The following table summarizes the expected effects of different types of substrates on the properties of tungsten oxide-based thin films:

Substrate TypeCommon ExamplesExpected Film MorphologyExpected Film Orientation
Amorphous Glass, Fused Silica (B1680970)Granular, potentially porousRandom (polycrystalline) or amorphous
Single Crystal (Cubic) Si (100), SrTiO₃Dense, well-defined grainsPreferred orientation or epitaxial
Single Crystal (Hexagonal) Sapphire (Al₂O₃)Dependent on lattice mismatchCan induce specific crystallographic orientations
Conductive Indium Tin Oxide (ITO) coated glassCan influence grain size and packingOften polycrystalline with a preferred orientation

Research on tungsten oxide films has shown that increasing the substrate temperature during deposition can lead to a transformation from an amorphous to a crystalline structure researchgate.net. For instance, WO₃ films deposited on silicon at 200°C were amorphous, while those deposited at higher temperatures showed crystalline peaks in their XRD patterns researchgate.net. The introduction of neodymium as a dopant could further influence these processes by altering the nucleation and growth kinetics.

Epitaxial Growth and Crystallographic Control

Epitaxial growth is a technique used to grow a single-crystal thin film on a single-crystal substrate, where the crystallographic orientation of the film is determined by that of the substrate. Achieving epitaxial growth of this compound films is essential for fabricating high-performance electronic and optoelectronic devices, as it allows for precise control over the material's properties.

The primary methods for achieving epitaxial growth of oxide thin films are Molecular Beam Epitaxy (MBE) and Pulsed Laser Deposition (PLD) yale.eduwiley-vch.de. Both techniques are performed in ultra-high vacuum conditions, which minimizes impurities and allows for layer-by-layer growth with atomic precision yale.edu.

Molecular Beam Epitaxy (MBE) : In MBE, constituent elements are evaporated from effusion cells, and the resulting molecular beams impinge on a heated substrate, forming a crystalline film yale.edu. The growth rate is typically slow, allowing for excellent control over thickness and composition. In-situ characterization techniques like Reflection High-Energy Electron Diffraction (RHEED) are used to monitor the crystal quality in real-time yale.edu.

Pulsed Laser Deposition (PLD) : PLD uses a high-power laser to ablate a stoichiometric target of the material to be deposited wiley-vch.de. The ablated species form a plasma plume that expands towards the substrate, where they condense and form a thin film wiley-vch.deulisboa.pt. PLD is known for its ability to transfer the stoichiometry of complex materials from the target to the film wiley-vch.de.

Crystallographic control is achieved by carefully selecting the substrate and the deposition parameters. The key factors influencing epitaxial growth and crystallographic orientation are:

ParameterInfluence on Growth
Lattice Mismatch The difference in the lattice parameters between the film and the substrate. A small mismatch is generally preferred for high-quality epitaxy.
Substrate Temperature Affects the surface mobility of the adatoms, influencing the crystallinity and defect density of the film.
Deposition Rate A slower deposition rate often leads to better crystalline quality as it allows more time for atoms to arrange themselves in the correct crystal lattice sites.
Background Gas Pressure For oxide films, the oxygen partial pressure is a critical parameter that affects the stoichiometry and crystal structure of the growing film.

While specific studies on the epitaxial growth of this compound are scarce, research on related doped oxide systems provides a strong foundation. For example, the epitaxial growth of tungsten-doped vanadium oxide films has been demonstrated on sapphire substrates landsbokasafn.is. The doping with tungsten was found to influence the phase transition temperatures of the vanadium oxide films landsbokasafn.is. It is expected that neodymium doping in tungsten oxide would similarly affect the lattice parameters and potentially stabilize certain crystallographic phases, offering a pathway to tune the material's properties through controlled epitaxial growth.

Application Oriented Research Paradigms Utilizing Neodymium Tungsten Oxide

Photocatalysis Research for Environmental Remediation

Photocatalysis has emerged as a promising technology for addressing environmental pollution by utilizing semiconductor materials to harness light energy and drive chemical reactions that can degrade pollutants, split water to produce hydrogen, and reduce carbon dioxide. While direct research into the photocatalytic properties of neodymium tungsten oxide is limited, studies on other rare-earth tungstates provide a foundation for understanding its potential in this field.

The photocatalytic degradation of organic pollutants is a critical area of research for water and air purification. Various semiconductor materials are being investigated for their ability to break down harmful organic molecules into less toxic substances.

The photocatalytic mechanism in tungstates typically involves the generation of electron-hole pairs upon light absorption. These charge carriers can then react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are responsible for the oxidation and degradation of organic pollutants. The efficiency of this process is influenced by factors such as the material's crystal structure, particle size, surface area, and bandgap energy.

Future research on this compound could focus on synthesizing nanostructured forms of the material to enhance its surface area and photocatalytic activity. Furthermore, investigating its performance in the degradation of a wider range of organic pollutants under different light sources (UV and visible) would be crucial to determine its practical applicability in environmental remediation.

The splitting of water into hydrogen and oxygen using solar energy and a photocatalyst is considered a clean and sustainable method for hydrogen production. This process requires a semiconductor material with a suitable band structure to facilitate the oxidation of water and the reduction of protons.

Currently, there is a lack of specific research focused on the application of this compound in photocatalytic water splitting for hydrogen production. However, the broader family of metal tungstates has been explored for this purpose. For example, zinc tungstate (B81510) (ZnWO₄) has been studied as a photocatalyst for water splitting, although its wide bandgap can limit its efficiency under visible light. scielo.br Research into modifying tungstates through doping with rare-earth elements is an active area of investigation to enhance their photocatalytic properties. scielo.br Doping can introduce new energy levels within the bandgap, potentially improving light absorption and charge separation.

Investigations into the fundamental electronic properties of this compound are necessary to assess its suitability for this application. Theoretical studies, such as those employing density functional theory (DFT), could provide valuable insights into its band structure and photocatalytic potential before extensive experimental work is undertaken.

The photocatalytic reduction of carbon dioxide into valuable fuels, such as methane (B114726) and methanol, is a highly sought-after technology for mitigating the greenhouse effect and providing a renewable energy source. This process, often referred to as artificial photosynthesis, requires efficient photocatalysts that can absorb light and facilitate the multi-electron reduction of CO₂.

Direct experimental studies on the use of this compound for the photocatalytic reduction of CO₂ are not prevalent in the scientific literature. The research in this area is largely focused on more established photocatalytic materials. However, the unique electronic properties of rare-earth elements suggest that their compounds could offer interesting catalytic activities. The 4f electrons of neodymium could potentially play a role in the adsorption and activation of CO₂ molecules on the catalyst surface.

Luminescence Research for Advanced Lighting and Display Technologies

Rare-earth elements are well-known for their unique luminescent properties, which arise from electronic transitions within their 4f orbitals. These properties make rare-earth compounds, including tungstates, highly valuable for applications in solid-state lighting, displays, and other photonic devices.

Phosphors are materials that absorb light at one wavelength and emit it at a longer wavelength. In solid-state lighting, phosphors are used to convert the blue or near-UV light from an LED into a broad spectrum of visible light to create white light.

While specific studies on this compound as a primary phosphor for white light generation are limited, the luminescence of rare-earth-doped tungstates is a well-established field. The luminescent properties of materials such as neodymium-doped calcium tungstate (CaWO₄:Nd³⁺) have been investigated. researchgate.net In such materials, the tungstate host lattice absorbs energy and efficiently transfers it to the rare-earth ions, which then emit light at their characteristic wavelengths.

The development of phosphors based on this compound would involve several key research areas:

Synthesis and Doping: Investigating different synthesis methods to control the crystal structure, particle size, and morphology of Nd₂(WO₄)₃. Doping with other rare-earth ions could be explored to tune the emission color.

Spectroscopic Characterization: Detailed analysis of the excitation and emission spectra to understand the energy transfer mechanisms and luminescent efficiency.

Quantum Yield and Thermal Stability: Measuring the quantum yield to determine the efficiency of light conversion and assessing the thermal stability of the luminescence, which is a critical parameter for high-power LED applications.

The following table summarizes the types of luminescent centers and their characteristic emissions in the context of rare-earth-doped materials, which could be relevant for the future development of this compound-based phosphors.

Luminescent CenterTypical Emission ColorPotential Role in Nd₂(WO₄)₃ Phosphors
Neodymium (Nd³⁺)Near-InfraredCould be explored for specialized NIR emitting phosphors.
Europium (Eu³⁺)RedCould be used as a dopant in a Nd₂(WO₄)₃ host to achieve red emission for warm-white LEDs.
Terbium (Tb³⁺)GreenCould be used as a dopant in a Nd₂(WO₄)₃ host to achieve green emission.
Cerium (Ce³⁺)Yellow/Green-YellowA common activator in yellow phosphors for white LEDs; its compatibility with the Nd₂(WO₄)₃ host would need investigation.

For a hypothetical this compound-based phosphor, research into device integration would involve:

Phosphor-in-Silicone (PiS) Composites: Dispersing the phosphor powder into a silicone matrix and depositing it onto the LED chip. The concentration and particle size distribution of the phosphor would need to be optimized to achieve the desired color and brightness while minimizing light scattering losses.

Long-Term Stability and Reliability: Testing the performance of the integrated device over time under various operating conditions to assess its long-term stability and reliability.

While direct research on the integration of this compound into solid-state lighting devices is not available, the general principles and challenges are well-understood from the extensive research on existing phosphor materials. Future work in this area would be contingent on the successful development of an efficient and stable this compound-based phosphor.

Energy Storage and Conversion Device Research

Electrode Material Investigations for Rechargeable Batteries (e.g., Lithium-ion)

There are no available studies focused on the investigation of this compound as a primary electrode material for rechargeable batteries, including lithium-ion systems. The field of high-rate anode materials has explored complex oxides such as niobium tungsten oxide (e.g., Nb₁₆W₅O₅₅), which has a different crystal structure and elemental composition. cam.ac.uktungstenmetalsgroup.comcam.ac.ukresearchgate.net This research highlights rapid lithium-ion diffusion in micron-sized particles, but these findings are specific to niobium-based tungstates and cannot be extrapolated to this compound. cam.ac.uktungstenmetalsgroup.comcam.ac.ukresearchgate.net

Sensing and Detection Research

Humidity Sensing Applications

Research into the specific compound "this compound" for humidity sensing applications is not extensively documented in current literature. However, the constituent oxides, neodymium oxide (Nd₂O₃) and tungsten oxide (WO₃), have been individually investigated for their potential in this field. These studies provide a basis for understanding how a composite or doped material might perform.

Tungsten oxide (WO₃) has been the subject of numerous studies for gas and humidity sensing due to its n-type semiconductor properties. The sensing mechanism in WO₃-based sensors is primarily based on changes in electrical resistance or capacitance upon exposure to water molecules. The sensor's response to humidity is often influenced by factors such as operating temperature and the sensor's microstructure. For instance, high-humidity aging has been explored as a method to improve the humidity independence of WO₃-based sensors for detecting aromatic compounds, a technique that could be relevant for developing stable humidity sensors.

On the other hand, neodymium oxide (Nd₂O₃) has also been explored as a humidity-sensing material. Its performance, like other metal oxides, is linked to its surface chemistry and ability to adsorb water molecules, which in turn alters its electrical properties.

While direct studies on this compound are scarce, the combination of these materials could potentially offer synergistic effects, such as enhanced sensitivity, stability, or selectivity. The introduction of neodymium into the tungsten oxide lattice could create defects and modify the electronic structure, which may enhance its interaction with water molecules. Further research is needed to fabricate and characterize this compound to explore its potential for humidity sensing applications.

Biosensor Component and Electrochemical Sensing Research

The application of this compound in the realm of biosensors and electrochemical sensing is an emerging area of research, with investigations often focusing on the advantageous properties of tungsten oxide (WO₃) and the modifying effects of neodymium (Nd) doping. Metal oxide nanomaterials are increasingly utilized in biosensing due to their stability, low cost, and unique catalytic and electrical properties that provide a suitable platform for immobilizing biomolecules.

Tungsten oxide, in various nanostructured forms such as nanowalls and thin films, has demonstrated promise for the electrochemical detection of various analytes. Its high sensitivity and responsiveness are key attributes for sensor development. For instance, WO₃ nanowall thin films have been successfully used for the electrochemical detection of methylamine.

The introduction of neodymium as a dopant is being explored to enhance the performance of metal oxide-based biosensors. While direct research on this compound for biosensors is limited, studies on other neodymium-doped metal oxides, such as titanium dioxide (TiO₂), suggest potential benefits. Doping with active metals like neodymium can improve the structural and electrochemical properties of the host oxide, potentially increasing the charge carriers available for oxidation and reduction processes, which is crucial for electrochemical sensing. Research on WO₃–TiO₂ hybrid films has shown promising photoelectrocatalytic activity for biosensing applications, and the inclusion of neodymium could further enhance these properties.

The potential for this compound in this field lies in the ability of neodymium to modify the electronic and catalytic properties of tungsten oxide, leading to improved sensitivity, selectivity, and stability in biosensor and electrochemical sensing applications.

Optical Waveguide and Photonic Device Research

The specific compound "this compound" is not prominently featured in the current research literature for optical waveguide and photonic device applications. However, the individual components and related concepts provide insight into its potential.

Research in photonics has extensively utilized neodymium as a dopant in various host materials to create active optical devices. For instance, neodymium-doped silica (B1680970) has been used to develop optical waveguide lasers. In these applications, the neodymium ions (Nd³⁺) are the active laser medium, providing the necessary energy levels for light amplification.

Tungsten oxide has been investigated for its optical properties, particularly its electrochromic and photochromic behaviors. Nanostructured optical waveguide films of oxygen-deficient tungsten oxide (WO₃₋ₓ) have been fabricated and studied for gas sensing applications, where changes in the refractive index are monitored. This demonstrates the potential of tungsten oxide as a material for fabricating waveguide structures.

Combining these two areas, neodymium-doped tungsten-based materials have been explored. For example, Tb³⁺-doped barium tungstate thin films have been fabricated for photonic applications. This suggests that doping tungsten-based host materials with rare-earth elements like neodymium is a viable approach to developing new photonic devices. The potential of this compound would depend on its ability to act as a suitable host lattice for neodymium ions while maintaining good optical transparency and waveguide properties. Further research into the synthesis and characterization of this compound thin films is necessary to evaluate its utility in optical waveguides and photonic devices.

Electrochromic Device Integration and Performance

Electrochromic devices, which can change their optical properties under an applied voltage, are a significant area of application for tungsten oxide (WO₃). The performance of these devices, including their optical modulation range, switching speed, and durability, can be enhanced by doping the WO₃ layer with various metal ions.

Recent research has demonstrated the potential of neodymium (Nd) as a dopant to improve the electrochromic properties of tungsten oxide-based materials. In one study, Nd-Nb co-doped SnO₂/α-WO₃ electrochromic materials were fabricated. The introduction of neodymium, along with niobium, was found to enhance the electronic conductivity and facilitate the insertion and extraction of lithium ions, which is the fundamental mechanism of electrochromism in these devices.

The performance enhancements observed in these co-doped materials are significant. Key findings from this research are summarized in the table below.

PropertyUndoped SampleNd-Nb Co-doped Sample (N6)
Visible Light Transmittance -90%
NIR Modulation (800 nm) ~27%53.8%
NIR Modulation (1200 nm) ~30%60.1%
NIR Modulation (1600 nm) ~18%35.5%
Switching Time -~1 s
Stability ->65% NIR modulation retained

Data sourced from a study on Nd-Nb co-doped SnO₂/α-WO₃ electrochromic materials. acs.org

These results indicate that doping with neodymium can nearly double the near-infrared (NIR) modulation, which is crucial for applications like smart windows that aim to control heat transmission. The rapid switching time and improved stability are also critical for practical device applications. The mechanism behind this enhancement is attributed to the excess electrons transferred from the dopants, which improves electronic conductivity. acs.org

While research on doping WO₃ with other elements like nitrogen and nickel has also shown improvements in electrochromic performance, the findings on neodymium doping highlight its potential for developing high-performance electrochromic devices with superior optical modulation and durability.

Future Research Directions and Emerging Challenges in Neodymium Tungsten Oxide Science

Scalability of Synthesis and Industrial Relevance

A critical barrier to the widespread application of neodymium tungstates is the development of scalable and cost-effective synthesis methods that provide precise control over the material's properties. While several laboratory techniques exist, their transition to industrial-scale production presents significant challenges.

Solid-State Reactions: This conventional method is widely used for producing tungstate (B81510) phosphors and involves heating precursor oxides at high temperatures (e.g., 900 °C). nih.gov While suitable for bulk powder production, it often requires high energy input and can lead to products with large, non-uniform particle sizes and limited surface area.

Co-precipitation: This technique offers a low-cost, reproducible, and high-yield route to synthesizing tungstate nanostructures at ambient temperature and pressure. acs.org Its simplicity makes it an attractive option for industrial scale-up, as it avoids the need for complex equipment or extreme conditions. acs.org

Hydrothermal Synthesis: This method allows for the fabrication of nanomaterials with well-defined morphologies by facilitating chemical reactions in aqueous solutions at elevated temperatures and pressures. researchgate.netresearchgate.net The ability to control particle size and shape is a key advantage, but the need for specialized pressure vessels can complicate large-scale production. researchgate.net

Mechanochemical Activation: In this method, high-energy ball milling is used to induce chemical reactions and phase transformations at the solid state. catalysis.ru It has been successfully used to prepare neodymium tungstates like Nd₅.₅WO₁₁.₂₅-δ, forming a pure fluorite structure directly after milling. catalysis.ru This solvent-free technique is readily scalable and can be more energy-efficient than traditional high-temperature methods. catalysis.ru

The industrial relevance of neodymium tungstates stems from their unique optical and physical properties. They are members of the rare-earth tungstate family, which is known for applications in solid-state lasers, phosphors for light-emitting diodes (LEDs), and scintillators. nih.govacs.org A particularly interesting property of compounds like α-Nd₂(WO₄)₃ is their negative thermal expansion, which makes them valuable for creating composite materials with zero or controlled thermal expansion for precision instruments. nih.gov

Synthesis MethodKey AdvantagesScalability Challenges
Solid-State Reaction Simple, suitable for bulk production. nih.govHigh energy consumption, poor control over nanoscale morphology.
Co-precipitation Low cost, high yield, ambient conditions. acs.orgControl of particle agglomeration, wastewater management.
Hydrothermal Excellent control over morphology and crystallinity. researchgate.netresearchgate.netHigher equipment cost (autoclaves), batch processing limitations.
Mechanochemical Energy efficient, solvent-free, rapid synthesis. catalysis.ruPotential for contamination from milling media, control of final particle size distribution.

Integration with Advanced Device Architectures

Integrating neodymium tungsten oxide into functional devices is a key step toward practical application, but it comes with a unique set of challenges. The performance and stability of these devices depend heavily on the material's quality and its interface with other components.

Future research will focus on incorporating these materials into advanced device architectures:

Solid-State Lighting: Rare-earth doped tungstates are promising phosphors for white LEDs (wLEDs). nih.gov The challenge lies in optimizing the doping concentration and host matrix to achieve high quantum efficiency and excellent thermal stability for long-term device operation. nih.gov For instance, Dy³⁺ doped quaternary tungstates have been identified as promising yellow-light-emitting phosphors for wLEDs. nih.gov

Lasers and Optical Amplifiers: Neodymium-doped materials are central to solid-state lasers. sinoraremineral.comtaylorfrancis.com Neodymium tungstates could serve as a host material for Nd³⁺ ions, potentially offering unique advantages. Research is needed to grow high-quality single crystals of neodymium tungstate and characterize their laser performance.

Electrocatalysts and Supercapacitors: Transition metal tungstates are increasingly studied for electrochemical applications like water splitting and energy storage. nih.govsciopen.com While research on neodymium tungstate itself is nascent, its properties could be tailored for these applications, potentially as an electrode material in supercapacitors or as a catalyst. researchgate.net The main challenge is to engineer nanostructures with high surface area and conductivity to facilitate efficient charge transfer. researchgate.net

Sensors: The high surface-to-volume ratio of nanostructured tungstates makes them suitable for gas sensing applications. bendola.com Integrating them into sensor arrays requires developing reliable methods for thin-film deposition and ensuring compatibility with existing semiconductor fabrication processes.

A significant hurdle is the controlled deposition of high-quality, crystalline thin films of complex oxides like neodymium tungstate. Techniques such as pulsed laser deposition, sputtering, and sol-gel processing must be refined to create uniform films that can be integrated into microelectronic devices. nih.gov

Synergistic Effects in Multi-component Systems

The properties of this compound can be significantly enhanced by combining it with other materials to form composites, heterostructures, or doped systems. These multi-component systems often exhibit synergistic effects, where the combined performance is greater than the sum of the individual parts. nih.gov

A prominent example is the use of neodymium as a dopant in other tungstates. In a study on barium tungstate (BaWO₄), doping with neodymium ions was shown to dramatically improve its performance as an electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting. acs.orgnih.govresearchgate.net

Key findings from this research include:

Enhanced Catalytic Activity: The 0.04 M Nd-doped BaWO₄ catalyst exhibited a significantly lower overpotential (330 mV at 10 mA/cm²) compared to pure BaWO₄ (366 mV). nih.gov This enhancement is attributed to the synergistic effect of the neodymium dopant, which tunes the electronic structure and creates more active sites. nih.gov

Improved Kinetics: Doping with neodymium resulted in a lower charge-transfer resistance, indicating faster charge transport kinetics, which is crucial for efficient catalysis. nih.gov

Structural Modification: The addition of neodymium influenced the morphology of the BaWO₄, leading to smaller particle sizes and a higher surface area, which contributed to the improved electrochemical performance. acs.orgnih.gov

CatalystOverpotential @ 10 mA/cm²Charge-Transfer Resistance (Ω)Double-Layer Capacitance (mF/cm²)
Pure BaWO₄ 366 mV--
0.02 M Nd-doped BaWO₄ 355 mV--
0.04 M Nd-doped BaWO₄ 330 mV1.0129.3
0.06 M Nd-doped BaWO₄ 420 mV--

Future research will explore other multi-component systems, such as forming heterojunctions between neodymium tungstate and other semiconductors (e.g., Tungsten Oxide, WO₃) to improve charge separation in photocatalysis, similar to the WO₃/NiWO₄ system. bu.edu.eg Another avenue is the creation of composites with carbon-based materials like graphene to enhance electrical conductivity for energy storage applications. researchgate.netnih.gov

Machine Learning and Artificial Intelligence in Materials Discovery and Optimization

The traditional process of materials discovery relies on extensive experimentation, which can be time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process, particularly for complex materials like rare-earth compounds. researchgate.netsciencedaily.com

While direct ML applications for this compound are still in their infancy, the methodologies developed for other rare-earth materials provide a clear roadmap for future research:

Accelerated Discovery: ML models can be trained on existing databases of materials to predict the properties of new, undiscovered compounds. sciencedaily.com This approach can rapidly screen vast compositional spaces to identify promising candidates for specific applications, such as novel phosphors or catalysts. Researchers have already used ML to predict the stability and magnetic properties of rare-earth compounds, significantly reducing the need for trial-and-error experiments. researchgate.netsciencedaily.comutexas.edu

Synthesis Optimization: AI algorithms can analyze data from hydrothermal synthesis or other processes to identify the key parameters that control a material's final properties. arxiv.org This data-driven approach can optimize reaction conditions (e.g., temperature, pH, precursor concentration) to achieve desired morphologies or performance characteristics with far fewer experimental runs. arxiv.org

Property Prediction: By learning from computational and experimental datasets, ML models can predict complex properties of rare-earth materials. researchgate.net For this compound, this could involve predicting luminescence spectra, band gaps, or catalytic activity based on its structure and composition, thereby guiding experimental efforts toward the most promising materials. researchgate.net

Q & A

Q. What are the optimal synthesis parameters for producing high-purity neodymium oxide (Nd₂O₃) via thermal decomposition?

  • Methodological Answer : The synthesis of Nd₂O₃ via thermal decomposition of neodymium oxalate can be optimized using microwave calcination. Key parameters include:
  • Temperature : 800–1000°C (to ensure complete decomposition).
  • Heating Rate : Controlled ramp rates (e.g., 10°C/min) to avoid thermal gradients.
  • Holding Time : 2–4 hours to achieve uniform particle morphology.
    Characterization via thermogravimetry-differential scanning calorimetry (TG-DSC) confirms phase transitions, while X-ray diffraction (XRD) and scanning electron microscopy (SEM) validate crystallinity and particle uniformity. Microwave methods reduce thermal gradients compared to traditional calcination, yielding particles with narrow size distributions .

Q. How can researchers characterize the phase purity and morphology of neodymium oxide for advanced material studies?

  • Methodological Answer : A multi-technique approach is recommended:
  • XRD : To confirm hexagonal crystal structure (JCPDS 00-015-0847) and detect impurities.
  • SEM/TEM : To analyze particle size (e.g., 15–80 nm for ultrafine powders) and morphology.
  • BET Surface Area Analysis : To measure specific surface area (≥55 m²/g for ultrafine particles).
  • Laser Particle Sizing : To assess size distribution.
    Cross-referencing with standards (e.g., NIST databases) ensures accuracy .

Advanced Research Questions

Q. How can contradictions in carbochlorination conversion rates of neodymium oxide be analyzed statistically?

  • Methodological Answer : Contradictions in conversion rates (e.g., 15.6–87.4% for Nd₂O₃) arise from process variability. Use a three-factor, two-level full factorial design with midpoint replication to model interactions between:
  • Temperature (e.g., 500–700°C),
  • Chlorine Concentration (e.g., 50–100 vol%),
  • Carbon-to-Oxide Ratio (e.g., 0–100% excess).
    Statistical tools like Design-Expert 8 can identify dominant factors (e.g., temperature) and optimize conditions. Residual analysis and ANOVA validate model reliability .

Q. What methodologies compare the environmental impact of primary production vs. recycling of neodymium oxide?

  • Methodological Answer : Conduct a life cycle assessment (LCA) with the following steps:
  • System Boundaries : Include mining, solvent extraction, calcination (primary) vs. manual dismantling/hydrogen processing (recycling).
  • Key Metrics : Energy consumption, CO₂ emissions, and resource recovery rates.
  • Data Sources : Experimental data (e.g., 92.3% conversion efficiency in primary routes) and literature (e.g., >90% recovery via manual recycling).
    Results show recycling reduces environmental impact by 10× in energy use and emissions .

Q. How can electrolysis parameters be optimized for neodymium oxide reduction to metal?

  • Methodological Answer : Key factors for electrolytic reduction of Nd₂O₃ in fluoride melts include:
  • Electrolyte Composition : NdF₃-LiF mixtures (e.g., 75:25 mol%) for optimal ionic conductivity.
  • Current Density : 0.5–1.0 A/cm² to balance deposition rate and dendritic growth.
  • Anode Design : Graphite or composite anodes to minimize gas evolution (e.g., CO/CO₂).
    Off-gas analysis (e.g., mass spectrometry) ensures process stability .

Q. What experimental approaches detect fission product migration in neodymium-containing nuclear fuels?

  • Methodological Answer : Use shielded electron microprobe analysis to track axial migration of Nd in carbide fuels. Key steps:
  • Sample Preparation : Section fuel pellets axially and radially.
  • Microprobe Mapping : Quantify Nd, Ce, and Pd concentrations at interfaces.
  • Gamma Spectroscopy : Correlate with burnup levels (e.g., 7.8 at.%).
    Challenges include low detection limits for rare earths (<1 wt%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.